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  • Product: 2,4-Dichloro-5-hydroxybenzaldehyde
  • CAS: 56962-15-3

Core Science & Biosynthesis

Foundational

2,4-Dichloro-5-hydroxybenzaldehyde chemical structure and properties

The following technical guide details the chemical structure, synthesis, and applications of 2,4-Dichloro-5-hydroxybenzaldehyde , a specialized organochlorine intermediate used in pharmaceutical and agrochemical research...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 2,4-Dichloro-5-hydroxybenzaldehyde , a specialized organochlorine intermediate used in pharmaceutical and agrochemical research.

Core Identity & Synthetic Utility

Executive Summary

2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3) is a tri-substituted benzene derivative serving as a critical scaffold in medicinal chemistry. Characterized by a benzaldehyde core with two chlorine atoms and a phenolic hydroxyl group, this compound offers three distinct "handles" for chemical diversification:

  • The Aldehyde (-CHO): A reactive electrophile for condensation reactions (Schiff bases, Knoevenagel) and redox manipulations.

  • The Phenolic Hydroxyl (-OH): A nucleophile for etherification or esterification, allowing modulation of lipophilicity (LogP).

  • The Aryl Chlorides (-Cl): Potential sites for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (

    
    ), particularly the chlorine at the 2-position which is ortho to the electron-withdrawing aldehyde.
    

This guide provides a comprehensive analysis of its properties, a validated synthetic pathway, and protocols for its handling in drug development workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name 2,4-Dichloro-5-hydroxybenzaldehyde
CAS Number 56962-15-3
Molecular Formula

Molecular Weight 191.01 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa) ~7.0–7.5 (Phenolic OH, estimated)
Hazards Irritant (Skin/Eye), Aquatic Toxicity
Structural Analysis

The molecule's reactivity is dictated by the cooperative directing effects of its substituents.

  • The -OH group at C5 is a strong electron donor (+M effect), activating the ring.

  • The -CHO group at C1 is a strong electron withdrawer (-M effect), deactivating the ring but activating the ortho/para positions for nucleophilic attack (

    
    ).
    
  • The Chlorines at C2 and C4 provide steric bulk and lipophilicity, crucial for binding affinity in protein active sites (e.g., kinase hydrophobic pockets).

Synthetic Pathway

The most efficient laboratory synthesis involves the electrophilic chlorination of 3-hydroxybenzaldehyde . The hydroxyl group at position 3 directs incoming electrophiles to its ortho and para positions (C2, C4, and C6 of the starting material).

Note on Regiochemistry: When 3-hydroxybenzaldehyde is chlorinated at its C4 and C6 positions (relative to the original numbering), the resulting molecule is 1-formyl-3-hydroxy-4,6-dichlorobenzene. Upon IUPAC re-numbering based on priority, this becomes 2,4-dichloro-5-hydroxybenzaldehyde .

Reaction Mechanism Diagram (DOT)

The following diagram illustrates the stepwise chlorination pathway.

G cluster_0 Directing Effects Start 3-Hydroxybenzaldehyde (Substrate) Inter Intermediate Mixture (Mono-chlorinated species) Start->Inter Cl2 or SO2Cl2 (1.0 eq) Electrophilic Attack (Ortho/Para to OH) Product 2,4-Dichloro-5-hydroxybenzaldehyde (Target) Inter->Product Cl2 or SO2Cl2 (1.1 eq) Second Chlorination Note1 OH directs Ortho/Para CHO directs Meta Cooperative direction to C2, C4, C6

Caption: Stepwise electrophilic aromatic substitution of 3-hydroxybenzaldehyde yielding the 2,4-dichloro-5-hydroxy isomer.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 2,4-Dichloro-5-hydroxybenzaldehyde via chlorination using Sulfuryl Chloride (


).
Reagents
  • 3-Hydroxybenzaldehyde (1.0 eq)[1]

  • Sulfuryl Chloride (

    
    ) (2.2 eq)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

  • Acetic Acid (Catalytic amount, optional)

Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in anhydrous DCM (100 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Sulfuryl Chloride (24.3 g, 180 mmol) dropwise over 30 minutes. The reaction is exothermic; control the rate to maintain temperature <5°C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 12 hours. Monitor via TLC (30% EtOAc in Hexanes) for the disappearance of the mono-chlorinated intermediate.

  • Quenching: Pour the reaction mixture carefully into ice-cold water (200 mL) to hydrolyze excess

    
    .
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine organic layers and wash with saturated

    
     (to remove acidic byproducts) followed by brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from a mixture of Ethanol/Water (9:1) to obtain the pure product as pale yellow needles.
    

Validation Criteria:

  • 1H NMR (

    
    ):  Expect a singlet for the aldehyde proton (~10.2 ppm), a singlet for the phenolic OH (~5.8 ppm, exchangeable), and two aromatic singlets (or doublets with small coupling) representing the protons at C3 and C6.
    

Reactivity & Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" for screening libraries. The chlorine atoms restrict bond rotation, reducing the entropy penalty upon binding to a protein target.

  • Kinase Inhibition: The 2,4-dichloro-5-hydroxy motif mimics the halogenated pharmacophores found in inhibitors of kinases such as HSP90 and Raf kinase . The phenolic OH can form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

Functionalization Logic Diagram

The following diagram details how to selectively functionalize this scaffold.

Reactivity Core 2,4-Dichloro-5-hydroxybenzaldehyde Path1 Schiff Base Formation (Hydrazones/Imines) Core->Path1 R-NH2 / EtOH (Aldehyde Reactivity) Path2 O-Alkylation (Ether Synthesis) Core->Path2 R-X / K2CO3 (Phenol Reactivity) Path3 Suzuki-Miyaura Coupling (Biaryl Formation) Core->Path3 Ar-B(OH)2 / Pd(0) (Aryl Chloride Reactivity) Prod1 Bioactive Hydrazones (Antimicrobial/Antifungal) Path1->Prod1 Prod2 Lipophilic Ethers (Improved Bioavailability) Path2->Prod2 Prod3 Biaryl Scaffolds (Kinase Inhibitors) Path3->Prod3

Caption: Divergent synthesis pathways utilizing the three functional handles of the scaffold.

Specific Pharmaceutical Utility
  • TGR5 Agonists: Isomers of this compound (e.g., 2,5-dichloro-4-hydroxy) are documented intermediates for TGR5 (G protein-coupled bile acid receptor) agonists, used in treating metabolic diseases. The 2,4-dichloro-5-hydroxy isomer is explored for similar structure-activity relationship (SAR) studies.

  • Antifungal Agents: Schiff bases derived from halogenated hydroxybenzaldehydes exhibit potent antifungal activity by disrupting fungal cell walls.

Safety & Handling

  • Hazards: The compound is an irritant to the respiratory tract, skin, and eyes. Chlorinated aromatics can be persistent in the environment.

  • Storage: Store under inert gas (

    
     or Ar) at 2–8°C. The aldehyde group is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.
    
  • Disposal: Must be disposed of as halogenated organic waste. Do not release into drains.

References

  • ChemicalBook. (2025). 2,4-Dichloro-5-hydroxybenzaldehyde Product Properties and CAS 56962-15-3.[2] Link

  • Organic Syntheses. (1955). Preparation of m-Hydroxybenzaldehyde and derivatives. Org. Synth. Coll. Vol. 3, 564. Link

  • National Institutes of Health (PubChem). (2025). Compound Summary: Chlorinated Hydroxybenzaldehydes. Link

  • Capot Chemical. (2025). Safety Data Sheet (SDS) for 2,4-Dichloro-5-hydroxybenzaldehyde. Link

  • BenchChem. (2025). Reactivity Profile of Halogenated Phenolic Aldehydes. Link

Sources

Exploratory

2,4-Dichloro-5-hydroxybenzaldehyde (CAS 56962-15-3): A Comprehensive Technical Guide on Reactivity, Synthesis, and Applications

Executive Summary In the realm of organic synthesis and drug development, halogenated benzaldehydes serve as indispensable building blocks. 2,4-Dichloro-5-hydroxybenzaldehyde is a highly specialized intermediate characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and drug development, halogenated benzaldehydes serve as indispensable building blocks. 2,4-Dichloro-5-hydroxybenzaldehyde is a highly specialized intermediate characterized by its unique substitution pattern. Featuring an electron-withdrawing aldehyde group, two mildly deactivating but ortho/para-directing chlorine atoms, and a strongly activating hydroxyl group, this molecule offers a highly tunable electronic scaffold. It is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly CNS agents, and serves as a premier precursor for complex Schiff base ligands in coordination chemistry[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic logic behind its synthesis, and self-validating protocols for its application in laboratory workflows.

Nomenclature and Physicochemical Identity

Understanding the physical profile of 2,4-Dichloro-5-hydroxybenzaldehyde is critical for reaction planning, particularly regarding solvent selection and stoichiometric calculations.

Table 1: Physicochemical Profiling

PropertyValue / Description
IUPAC Name 2,4-Dichloro-5-hydroxybenzaldehyde
CAS Number 56962-15-3[2]
Common Synonyms 4,6-Dichloro-3-hydroxybenzaldehyde[3]; Benzaldehyde, 2,4-dichloro-5-hydroxy-
Molecular Formula C7H4Cl2O2[4]
Molecular Weight 191.01 g/mol [2]
Structural Class Halogenated Aromatic Aldehyde / Phenol Derivative
Primary Applications Organic Building Blocks, Pharmaceutical Intermediates[1]

Structural Logic and Mechanistic Causality: The "Why" Behind the Molecule

A surface-level look at 2,4-dichloro-5-hydroxybenzaldehyde reveals a simple aromatic ring, but a deeper mechanistic analysis uncovers a fascinating intersection of Electrophilic Aromatic Substitution (EAS) regioselectivity and IUPAC nomenclature rules.

The Regiochemistry of Synthesis

If one were to synthesize this molecule from a simpler precursor, 3-hydroxybenzaldehyde is the logical starting material.

  • The Directing Effects: The aldehyde group (-CHO) is an electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).

  • The Dominant Activator: The hydroxyl group (-OH) is a strong electron-donating group (EDG) that activates the ring and directs to the ortho and para positions. Because -OH is a much stronger director than -CHO, it dictates the regiochemistry.

In 3-hydroxybenzaldehyde, the -OH is at position 3. Its ortho positions are C2 and C4, and its para position is C6.

  • Steric Hindrance: Position 2 is flanked directly between the -CHO and -OH groups, making it highly sterically hindered.

  • Electrophilic Attack: Consequently, electrophilic chlorination naturally and selectively proceeds at the less hindered C4 and C6 positions.

The IUPAC Numbering Flip

Chlorination of 3-hydroxybenzaldehyde at C4 and C6 yields 4,6-dichloro-3-hydroxybenzaldehyde [3]. However, IUPAC nomenclature mandates that the ring be numbered to provide the lowest possible locant set for the substituents.

  • Numbering towards the hydroxyl group gives the locant set: 1, 3, 4, 6 .

  • Numbering towards the chlorine atoms gives the locant set: 1, 2, 4, 5 .

Because the set (1, 2, 4, 5) is lower at the first point of difference compared to (1, 3, 4, 6), the molecule is officially named 2,4-dichloro-5-hydroxybenzaldehyde . Understanding this "numbering flip" is crucial for researchers mapping synthetic pathways from literature that may use the synonymous name.

EAS_Logic SM 3-Hydroxybenzaldehyde (Starting Material) Reagent NCS (2.1 eq) DMF, 0°C to RT SM->Reagent Inter Electrophilic Attack at C4 & C6 (OH directs ortho/para) Reagent->Inter Steric Steric Hindrance at C2 prevents substitution Reagent->Steric Blocked Pathway Product 4,6-Dichloro-3-hydroxybenzaldehyde Renumbered by IUPAC as: 2,4-Dichloro-5-hydroxybenzaldehyde Inter->Product High Yield

Fig 1. Regioselective chlorination of 3-hydroxybenzaldehyde driven by electronic and steric effects.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed with built-in causality—explaining why each step is performed to ensure reproducibility and scientific integrity.

Protocol A: Regioselective Synthesis via Controlled Chlorination

Objective: Synthesize 2,4-dichloro-5-hydroxybenzaldehyde via the controlled halogenation of 3-hydroxybenzaldehyde.

  • Preparation: Dissolve 10 mmol of 3-hydroxybenzaldehyde in 20 mL of anhydrous Dimethylformamide (DMF) in a round-bottom flask under an inert argon atmosphere.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath.

    • Causality: Halogenation is highly exothermic. Maintaining 0°C prevents runaway kinetics and suppresses unwanted over-chlorination or oxidation of the sensitive aldehyde group.

  • Electrophile Addition: Add 2.1 equivalents (21 mmol) of N-Chlorosuccinimide (NCS) in small, divided portions over 30 minutes.

    • Causality: Gradual addition ensures a low, steady-state concentration of the active electrophile, maximizing the regioselectivity for the C4 and C6 positions over the sterically hindered C2 position.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 12 hours.

  • Workup & Purification: Quench the reaction with distilled water to precipitate the succinimide byproduct. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/EtOAc).

Protocol B: Application — Synthesis of a Salen-Type Schiff Base Ligand

Objective: Exploit the highly reactive aldehyde moiety of 2,4-dichloro-5-hydroxybenzaldehyde to synthesize a bidentate Schiff base ligand for transition metal complexation.

  • Dissolution: Dissolve 5.0 mmol of 2,4-dichloro-5-hydroxybenzaldehyde in 15 mL of absolute ethanol.

  • Amine Addition: Slowly add 2.5 mmol of ethylenediamine to the solution. (This 2:1 stoichiometry is designed to form a symmetrical, bridging ligand).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy for the nucleophilic attack by the primary amine.

  • Condensation: Reflux the mixture at 80°C for 4 hours. The generation of a distinct yellow/orange precipitate serves as a self-validating visual indicator that the imine bond (Schiff base) has successfully formed.

  • Isolation: Cool the mixture to 0°C, filter the precipitate, wash with ice-cold ethanol to remove unreacted starting materials, and dry under high vacuum.

Schiff_Base Aldehyde 2,4-Dichloro-5-hydroxybenzaldehyde (5 mmol) Condensation Condensation Reaction (Abs. EtOH, Reflux, H+ cat.) Aldehyde->Condensation Amine Ethylenediamine (2.5 mmol) Amine->Condensation Imine Schiff Base Ligand (Imine Formation) Condensation->Imine - H2O Complex Transition Metal Complexation (e.g., Cu, Zn, Ni) Imine->Complex

Fig 2. Workflow for synthesizing a Schiff base ligand from 2,4-dichloro-5-hydroxybenzaldehyde.

References

  • Title: 56962-15-3 | 2,4-Dichloro-5-hydroxybenzaldehyde | BLD Pharm Source: BLD Pharm URL
  • Title: Specifications of 2,4-dichloro-5-hydroxybenzaldehyde Source: Capot Chemical URL
  • Title: 2,4-dichloro-5-hydroxyBenzaldehyde suppliers & manufacturers (Synonyms)
  • Title: 2420-16-8 | 3-Chloro-4-hydroxybenzaldehyde | BLD Pharm (Related Categories)

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 2,4-Dichloro-5-hydroxybenzaldehyde

Executive Summary In the landscape of modern drug development and agrochemical synthesis, halogenated hydroxybenzaldehydes serve as indispensable, multi-functional building blocks[1]. 2,4-Dichloro-5-hydroxybenzaldehyde (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and agrochemical synthesis, halogenated hydroxybenzaldehydes serve as indispensable, multi-functional building blocks[1]. 2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3) is a highly specialized tetrasubstituted aromatic intermediate. Its unique structural motif—combining an electrophilic formyl group, a nucleophilic/acidic phenolic hydroxyl, and two cross-coupling-competent aryl chlorides—provides orthogonal reactivity that is highly prized in complex Active Pharmaceutical Ingredient (API) synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we dissect the causality behind its physical properties—most notably its melting point—and provide self-validating analytical protocols to ensure batch-to-batch integrity during your synthetic workflows.

Core Physicochemical Properties & Structural Causality

Understanding the physical state of a precursor is a Critical Quality Attribute (CQA) for downstream formulation and synthetic handling. Below is the consolidated physicochemical profile of 2,4-Dichloro-5-hydroxybenzaldehyde[2][3][4].

Quantitative Data Summary
PropertyValueAnalytical Significance
IUPAC Name 2,4-Dichloro-5-hydroxybenzaldehydeDictates orthogonal synthetic pathways.
CAS Registry Number 56962-15-3Primary identifier for regulatory compliance.
Molecular Formula C7H4Cl2O2-
Molecular Weight 191.01 g/mol Critical for precise stoichiometric calculations.
Melting Point 130 °CPrimary indicator of crystalline purity.
Physical State (at RT) Solid (Crystalline powder)Enables purification via recrystallization.
The Causality of the 130 °C Melting Point

Unsubstituted benzaldehyde is a liquid at room temperature (melting point -26 °C). The dramatic elevation of the melting point to 130 °C[5] in 2,4-Dichloro-5-hydroxybenzaldehyde is driven by three synergistic molecular forces:

  • Intermolecular Hydrogen Bonding: The phenolic hydroxyl group (-OH) acts as a strong hydrogen bond donor, while the formyl oxygen (-C=O) serves as an acceptor. This creates robust intermolecular networks (dimers and polymeric chains) in the solid state.

  • Halogen-Induced Dipole Interactions: The highly electronegative chlorine atoms at the 2- and 4-positions induce strong molecular dipoles and increase London dispersion forces due to their large electron clouds.

  • Steric Locking and Crystal Packing: The bulky chlorine at the 2-position sterically restricts the free rotation of the adjacent formyl group. This conformational locking forces the molecule into a highly planar geometry, facilitating dense

    
     stacking within the crystal lattice, thereby requiring significant thermal energy (130 °C) to disrupt the solid phase.
    

High-Fidelity Melting Point Determination Protocols

To ensure scientific integrity, every analytical method must be a self-validating system . Relying on uncalibrated equipment leads to false purity assessments. Below are the field-proven protocols for determining the melting point of 2,4-Dichloro-5-hydroxybenzaldehyde.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for drug development professionals, providing both the melting point (


) and an assessment of purity via melting point depression.
  • System Suitability (The Self-Validation Step): Before analyzing the sample, run an Indium standard (known mp 156.6 °C,

    
     28.45 J/g). If the instrument reads outside a 
    
    
    
    °C variance, recalibrate the sensor. This ensures any deviation in your sample's melting point is due to the sample chemistry, not instrument drift.
  • Sample Preparation: Weigh exactly 2.0–3.0 mg of 2,4-Dichloro-5-hydroxybenzaldehyde into a standard aluminum DSC pan and crimp the lid. Causality: A small mass prevents thermal gradients within the sample, ensuring a sharp, accurate endotherm.

  • Thermal Method:

    • Equilibrate at 25 °C under a dry Nitrogen purge (50 mL/min) to prevent oxidative degradation of the aldehyde.

    • Ramp at 10 °C/min to 100 °C (rapid approach).

    • Slow the ramp to 2 °C/min from 100 °C to 150 °C. Causality: A slow ramp rate through the melting transition (130 °C) ensures thermal equilibrium between the furnace and the sample, preventing artificial broadening of the melting peak.

  • Data Interpretation: The true melting point is the extrapolated onset temperature (

    
    ), not the peak maximum. A sharp endotherm (
    
    
    
    °C) confirms high purity.
Protocol B: Automated Dual-Capillary Method

For routine benchtop analysis, the capillary method is highly efficient when properly controlled.

  • System Suitability (The Self-Validation Step): Load Capillary A with a USP-grade Phenacetin standard (known mp 133–136 °C). Load Capillary B with your 2,4-Dichloro-5-hydroxybenzaldehyde sample. Run them simultaneously. If the Phenacetin melts outside its USP range, the heating block is uncalibrated, and the run is invalid.

  • Execution: Pulverize the sample to a fine powder to eliminate air pockets (which act as thermal insulators). Pack 2–3 mm of sample into Capillary B. Ramp the heating block at 1 °C/min starting from 115 °C. Record the temperature at the first sign of meniscus formation and at complete liquefaction.

Synthetic Reactivity and API Development Workflows

The utility of 2,4-Dichloro-5-hydroxybenzaldehyde lies in its orthogonal reactivity . Because the three functional groups (aldehyde, phenol, aryl chlorides) react under entirely different mechanistic conditions, chemists can selectively functionalize one site without protecting the others[1].

Reactivity_Workflow Core 2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3) CHO Formyl Group (-CHO) Core->CHO Nucleophilic Addition OH Hydroxyl Group (-OH) Core->OH Base-Catalyzed Deprotonation Cl Aryl Chlorides (-Cl) Core->Cl Pd-Catalyzed Cross-Coupling Rxn1 Reductive Amination (Amine APIs) CHO->Rxn1 Rxn2 O-Alkylation (Ether Intermediates) OH->Rxn2 Rxn3 Suzuki-Miyaura Coupling (Biaryl Scaffolds) Cl->Rxn3

Figure 1: Orthogonal reactivity pathways of 2,4-Dichloro-5-hydroxybenzaldehyde in API synthesis.

Mechanistic Insights for the Bench Chemist
  • Formyl Group (-CHO): Highly susceptible to nucleophilic attack. It is frequently subjected to reductive amination with primary/secondary amines and

    
     to generate benzylamine scaffolds common in CNS therapeutics.
    
  • Hydroxyl Group (-OH): The presence of two electron-withdrawing chlorines lowers the

    
     of this phenol compared to standard phenol. It can be easily deprotonated by mild bases (e.g., 
    
    
    
    ) for selective O-alkylation (Williamson ether synthesis) without triggering unwanted aldol condensations at the formyl group.
  • Aryl Chlorides (-Cl): While aryl chlorides are traditionally stubborn in cross-coupling, the electron-deficient nature of this ring (due to the aldehyde) activates the C-Cl bonds for Palladium-catalyzed Suzuki-Miyaura couplings. However, if the phenol is deprotonated during the reaction (forming an electron-rich phenoxide), oxidative addition of Pd(0) becomes difficult. Expert Tip: Protect the phenol as an ether or use highly active, sterically bulky ligands (like XPhos or BrettPhos) to force the cross-coupling.

Storage, Handling, and Stability

To maintain the 130 °C melting point and prevent degradation, strict storage protocols must be observed:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Causality: Aldehydes are prone to auto-oxidation into their corresponding carboxylic acids (2,4-dichloro-5-hydroxybenzoic acid) upon prolonged exposure to atmospheric oxygen. This oxidation will drastically depress the melting point and ruin stoichiometric accuracy.

  • Temperature: Store at 2–8 °C (refrigerated). Thermal energy accelerates both oxidation and potential photolytic degradation of the carbon-halogen bonds.

  • Light: Keep in amber glass vials to prevent UV-induced radical formation at the C-Cl bonds.

References

  • Capot Chemical. "56962-15-3 | 2,4-dichloro-5-hydroxybenzaldehyde Material Safety and Data." URL:[Link]

Sources

Exploratory

Solubility and Solvent Interactions of 2,4-Dichloro-5-hydroxybenzaldehyde

An In-Depth Technical Guide to the [1][2] Executive Summary & Chemical Identity The solubility profile of 2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3) is a critical parameter governing its utility as an intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

[1][2]

Executive Summary & Chemical Identity

The solubility profile of 2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3) is a critical parameter governing its utility as an intermediate in the synthesis of agrochemicals (fungicides) and pharmaceutical precursors. Unlike simple aromatics, this molecule exhibits a complex amphiphilic character driven by the competition between its polar functional groups (phenolic hydroxyl, aldehyde) and its lipophilic halogenated core.

This guide provides a structural analysis of its solvent interactions, a predicted solubility matrix based on thermodynamic principles, and a validated Laser Monitoring Protocol for precise empirical determination.

Chemical Structure Analysis
  • Lipophilic Domain: The di-chlorinated benzene ring increases

    
     and facilitates solubility in non-polar to moderately polar organic solvents (e.g., Toluene, DCM).
    
  • Hydrophilic/Polar Domain: The phenolic -OH (position 5) and aldehyde -CHO (position 1) allow for hydrogen bond donation and acceptance, granting solubility in alcohols and polar aprotic solvents.

  • Acidity: The electron-withdrawing chlorine atoms at ortho/para positions relative to the phenol enhance the acidity of the -OH group, making solubility in aqueous media highly pH-dependent (

    
     estimated < 7.5).
    

Solubility Profile & Solvent Interaction Matrix

In the absence of extensive public thermodynamic tables for this specific isomer, the following matrix synthesizes solubility behavior based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" mechanistic principles.

Table 1: Predicted Solubility Matrix & Mechanistic Drivers

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Interaction
Polar Protic Methanol, EthanolHigh Strong H-bonding between solvent -OH and solute -CHO/-OH groups.
Polar Aprotic DMSO, DMFVery High Dipole-dipole interactions; solvent accepts H-bonds from phenolic -OH.
Chlorinated Dichloromethane (DCM), ChloroformHigh Dispersion forces and weak dipole interactions compatible with the chlorinated ring.
Aromatic Toluene, XyleneModerate

-

stacking interactions; good for recrystallization at high temps.
Esters/Ketones Ethyl Acetate, AcetoneGood Dipole interactions; Carbonyl oxygen accepts H-bond from phenol.
Aliphatic Hexane, HeptanePoor Lack of polar interactions; high energy cost to break solute crystal lattice.
Aqueous Water (Neutral pH)Very Low Hydrophobic effect of the dichlorobenzene core dominates.
Aqueous (Basic) NaOH (0.1 M)High Deprotonation of phenol forms a soluble phenoxide salt.

Expert Insight: For purification, a binary solvent system of Ethanol/Water or Toluene/Heptane is recommended. The compound's steep solubility curve in Toluene (low at RT, high at reflux) makes it an ideal candidate for thermal recrystallization.

Experimental Protocol: Laser Monitoring Solubility Determination

For drug development and process optimization, "visual" solubility determination is insufficient. The following protocol utilizes Laser Monitoring Observation Technique (LMOT) , a self-validating method that detects the exact moment of dissolution by monitoring laser transmittance.

Principle of Operation

A laser beam passes through a suspension of the solute and solvent. Undissolved particles scatter the light, resulting in low transmittance. As the temperature rises (polythermal method) or solvent is added (isothermal method), the solid dissolves. The "Clear Point" is defined as the moment transmittance reaches a stable maximum (plateau), indicating complete solvation.

Required Instrumentation[3][4][5]
  • Jacketted glass vessel (50–100 mL) with precise temperature control (

    
     K).
    
  • Laser source (approx. 635 nm, < 5 mW).

  • Photodetector (Silicon photodiode).

  • Magnetic stirring system.[1][2]

Step-by-Step Methodology
  • Gravimetric Preparation: Weigh a precise mass (

    
    ) of 2,4-Dichloro-5-hydroxybenzaldehyde into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the organic solvent. Calculate the initial mass fraction (
    
    
    
    ).
  • Equilibration: Set the stirring speed to 400 rpm. Ensure the solid is fully suspended (transmittance

    
    ).
    
  • Polythermal Ramp:

    • Increase temperature at a slow rate (e.g.,

      
       K/min) to maintain quasi-equilibrium.
      
    • Continuously log Temperature (

      
      ) vs. Light Intensity (
      
      
      
      ).
  • Endpoint Detection:

    • Observe the sigmoid curve of

      
       vs. 
      
      
      
      .
    • The solubility temperature (

      
      ) is the inflection point where 
      
      
      
      reaches the baseline of the pure solvent.
  • Validation (Cooling):

    • Cool the solution at the same rate.

    • Record the temperature of nucleation (cloud point). The metastable zone width (MSZW) is

      
      .
      

Thermodynamic Modeling & Causality

To translate experimental data into predictive models for process scale-up, the Modified Apelblat Equation is the industry standard for this class of aromatic aldehydes.



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature.
    
  • 
     are empirical model parameters derived from the LMOT data.
    

Causality Check:

  • If

    
     (derived from the Van't Hoff plot) is positive , the dissolution is endothermic (typical for this compound). This confirms that solubility increases with temperature, validating the use of cooling crystallization.
    
  • If experimental data deviates from the model in alcoholic solvents, consider specific solute-solvent hydrogen bonding which may require the Jouyban-Acree model for mixed solvents.

Visualization of Experimental Workflow

The following diagram illustrates the logic flow for the Laser Monitoring Solubility Determination, ensuring a closed-loop, self-validating process.

Solubility_Protocol Start Start: Weigh Solute (m1) & Solvent (m2) Suspension Create Suspension (Stirring @ 400rpm) Start->Suspension Laser_Check Laser Transmittance < 5%? Suspension->Laser_Check Laser_Check->Suspension No (Add more solid) Heat_Ramp Initiate Heating Ramp (0.2 K/min) Laser_Check->Heat_Ramp Yes Monitor Monitor Intensity (I) vs Temperature (T) Heat_Ramp->Monitor Plateau Intensity Plateau Reached? (I = I_solvent) Monitor->Plateau Plateau->Monitor No Record Record T_sol (Clear Point) Plateau->Record Yes Cooling Cooling Phase (Determine MSZW) Record->Cooling Model Fit Data to Apelblat Equation Cooling->Model

Figure 1: Logic flow for the Automated Laser Monitoring Solubility Determination technique.

References

  • Jouyban-Gharamaleki, V. et al. (2021).[1] "Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temperatures: A laser monitoring method." Journal of Molecular Liquids. Link[1]

    • Context: Establishes the standard protocol for laser monitoring of solubility in organic solvents.
  • Wang, S. et al. (2005). "Light extinction method for solubility measurement." Chinese Optics Letters. Link

    • Context: Validates the accuracy of optical transmission methods for solubility vs. gravimetric methods.
  • BenchChem. "Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents." Link

    • Context: Provides comparative solubility data for structurally similar chlorinated/hydroxyl
  • NIST. "2-Hydroxybenzaldehyde Thermophysical Properties." NIST Chemistry WebBook.[3] Link

    • Context: Source for thermodynamic baseline properties of the parent hydroxybenzaldehyde scaffold.
  • Shakeel, F. et al. (2015). "An automated system for determining drug solubility based on laser monitoring technique."[4] Dissolution Technologies. Link

    • Context: Detailed methodology for the automation of the solubility protocol described above.

Sources

Foundational

pKa Values and Acidity of 2,4-Dichloro-5-hydroxybenzaldehyde: A Comprehensive Technical Guide

Executive Summary In the landscape of rational drug design and synthetic chemistry, 2,4-Dichloro-5-hydroxybenzaldehyde (DCHBA) serves as a highly versatile pharmacophore and synthetic intermediate. Understanding its exac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and synthetic chemistry, 2,4-Dichloro-5-hydroxybenzaldehyde (DCHBA) serves as a highly versatile pharmacophore and synthetic intermediate. Understanding its exact acid dissociation constant (


) is not merely a regulatory checkbox; it is a fundamental prerequisite that dictates the molecule's lipophilicity (LogD), membrane permeability, and target-binding affinity at physiological pH.

As a Senior Application Scientist, I approach the physicochemical profiling of phenolic aldehydes by looking beyond the raw data. This guide deconstructs the structural causality behind DCHBA's acidity, explores its pharmacokinetic implications, and establishes a self-validating experimental protocol for precise


 determination.

Structural Determinants of Acidity: A Mechanistic Analysis

To accurately predict and understand the


 of DCHBA, we must analyze the electronic effects of its substituents relative to the ionizable hydroxyl (-OH) group at position 5. The base pharmacophore is phenol, which possesses a baseline 

of approximately 9.95.

The acidity of DCHBA is governed by the synergistic electron-withdrawing effects of its three substituents:

  • The Ortho and Para Chlorine Atoms (Positions 4 and 2): Relative to the C5-hydroxyl group, the chlorine at C4 is ortho, and the chlorine at C2 is para. Halogens exert a strong electron-withdrawing inductive effect (-I) that stabilizes the negative charge of the conjugate phenoxide base, slightly offset by a weak electron-donating resonance effect (+M). The combined effect of an ortho, para-dichloro substitution drops the

    
     significantly, as observed in 2,4-dichlorophenol, which has an established 
    
    
    
    of 7.89[1][2].
  • The Meta Formyl Group (Position 1): The aldehyde (-CHO) group is positioned meta to the hydroxyl group. It exerts a potent electron-withdrawing inductive effect (-I), further stabilizing the phenoxide anion. The isolated impact of a meta-formyl group is evidenced by 3-hydroxybenzaldehyde, which exhibits a

    
     of 8.98[3].
    

By applying the principles of the Hammett equation (additivity of substituent effects), we can theoretically derive the


 of DCHBA.
Quantitative Data Summary: Hammett Additivity Derivation

The following table summarizes the isolated and combined substituent effects used to predict the acidity of DCHBA.

Compound / SubstituentStructural Role Relative to -OH

Value

(Shift from Phenol)
Phenol Base Pharmacophore9.950.00
2,4-Dichlorophenol Ortho & Para Chloro (-I, +M)7.89-2.06
3-Hydroxybenzaldehyde Meta Formyl (-I)8.98-0.97
2,4-Dichloro-5-hydroxybenzaldehyde Combined Ortho/Para Cl + Meta CHO ~6.92 (Predicted) -3.03

Implications for Drug Development & Formulation

A


 of ~6.92 places DCHBA in a highly strategic physicochemical window. At a physiological pH of 7.4, we can apply the Henderson-Hasselbalch equation to determine the ionization ratio:


This calculation reveals that at pH 7.4, the ratio of ionized to unionized drug is approximately 3:1 (75% ionized, 25% unionized).

Pharmacokinetic Causality: This 75/25 split is highly desirable for oral bioavailability. The 75% ionized fraction (phenoxide) ensures sufficient aqueous solubility for dissolution in the gastrointestinal tract via ion-dipole interactions. Conversely, the 25% unionized fraction (neutral phenol) maintains sufficient lipophilicity to drive passive diffusion across the phospholipid bilayer of the intestinal epithelium.

Ionization A Undissociated DCHBA (pH < 6.9) Neutral Phenol B Dissociated DCHBA (pH > 6.9) Phenoxide Anion A->B Deprotonation (pKa ~6.9) C High Membrane Permeability (Passive Diffusion) A->C Lipophilic Partitioning B->A Protonation D High Aqueous Solubility (Ion-Dipole Interactions) B->D Hydrophilic Solvation

Ionization equilibrium of DCHBA and its direct impact on pharmacokinetic properties.

Self-Validating Experimental Protocol for Determination

While potentiometric titration is common, DCHBA's relatively low aqueous solubility in its neutral state can lead to precipitation, skewing the activity coefficients. Therefore, UV-Vis Spectrophotometry is the gold standard for this molecule[4].

Causality of Method Choice: Deprotonation of the phenolic -OH to a phenoxide anion extends the delocalization of the


-electrons across the aromatic ring and into the formyl group. This structural change causes a significant bathochromic (red) shift and hyperchromic effect in the UV-Vis spectrum, allowing for highly sensitive quantification of the ionization state.
Step-by-Step Methodology
  • Universal Buffer Preparation: Prepare a Britton-Robinson universal buffer system spanning pH 3.0 to 10.0 in 0.5 pH increments.

    • Causality: A universal buffer maintains a constant ionic strength across the entire pH gradient. Fluctuating ionic strength alters the activity coefficients of the ions, which would artificially shift the apparent

      
      .
      
  • Stock Solution Formulation: Dissolve DCHBA in spectroscopic-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

    • Causality: DCHBA requires a co-solvent for initial dissolution. However, the final DMSO concentration in the buffer must be strictly maintained below 1% (v/v). Exceeding this threshold lowers the dielectric constant of the aqueous medium, artificially suppressing ionization and elevating the measured

      
      .
      
  • Spectral Acquisition: Spike the DCHBA stock into the buffer solutions to a final concentration of ~50 µM. Record the UV-Vis spectra from 200 nm to 400 nm using a quartz cuvette.

  • Self-Validation via Isosbestic Point Analysis: Overlay the acquired spectra and identify the isosbestic point (the specific wavelength where absorbance remains constant across all pH values).

    • Causality (Trustworthiness): The presence of a sharp, singular isosbestic point is a critical self-validating control. It mathematically proves that strictly two species (the neutral phenol and the phenoxide anion) are in equilibrium. If the isosbestic point drifts, it indicates that a third species has formed, warning the operator of chemical degradation (e.g., oxidation of the aldehyde).

  • Henderson-Hasselbalch Non-Linear Regression: Select the wavelength of maximum absorbance difference between the fully protonated (

    
    ) and fully deprotonated (
    
    
    
    ) forms. Plot the Absorbance (
    
    
    ) vs. pH and fit the data using the rearranged Henderson-Hasselbalch equation[4]:
    
    
    The inflection point of the resulting sigmoidal curve represents the exact thermodynamic
    
    
    .

Protocol Step1 1. Prepare Universal Buffers (pH 3.0 to 10.0) Step3 3. UV-Vis Spectral Acquisition (200-400 nm) Step1->Step3 Mix 1:99 ratio Step2 2. Prepare DCHBA Stock (in Co-solvent e.g., DMSO) Step2->Step3 Aliquot Step4 4. Identify Isosbestic Point & Extract Absorbance Data Step3->Step4 Validate Equilibrium Step5 5. Non-linear Regression (Henderson-Hasselbalch) Step4->Step5 Plot Absorbance vs pH

Self-validating UV-Vis spectrophotometric workflow for DCHBA pKa determination.

References

  • Title : Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenol Source : Water Framework Directive - UK Technical Advisory Group (WFD-UKTAG) URL :[Link]

  • Title : SIDS INITIAL ASSESSMENT PROFILE: 2,4-Dichlorophenol Source : Organisation for Economic Co-operation and Development (OECD) URL :[Link]

  • Title : Cas 100-83-4, 3-Hydroxybenzaldehyde Chemical Properties Source : LookChem URL :[Link]

  • Title : Development of Methods for the Determination of pKa Values Source : National Institutes of Health (NIH) / PubMed Central URL :[Link]

Sources

Exploratory

Literature review on 2,4-Dichloro-5-hydroxybenzaldehyde synthesis routes

The following technical guide details the synthesis, properties, and process chemistry of 2,4-Dichloro-5-hydroxybenzaldehyde (CAS 56962-15-3).[1][2] CAS Registry No.: 56962-15-3 Molecular Formula: C₇H₄Cl₂O₂ Molecular Wei...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, properties, and process chemistry of 2,4-Dichloro-5-hydroxybenzaldehyde (CAS 56962-15-3).[1][2]

CAS Registry No.: 56962-15-3 Molecular Formula: C₇H₄Cl₂O₂ Molecular Weight: 191.01 g/mol [1][2][3][4]

Executive Summary

2,4-Dichloro-5-hydroxybenzaldehyde is a critical aromatic intermediate used primarily in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical active ingredients.[1][2][4] Its structural uniqueness lies in the meta relationship between the aldehyde and hydroxyl groups, a substitution pattern that renders standard formylation methods (like Reimer-Tiemann) ineffective.[1][2][4]

This guide outlines two distinct synthetic pathways:

  • The Direct Chlorination Route (Laboratory/Pilot Scale): High selectivity via controlled electrophilic aromatic substitution (EAS) of 3-hydroxybenzaldehyde.[1][2][4]

  • The m-Cresol Oxidation Route (Industrial Scale): A cost-efficient multi-step pathway starting from 3-methylphenol (m-cresol).[1][2][4]

Chemical Identity & Physicochemical Properties[1][2][5][6][7][8][9]

PropertySpecification
IUPAC Name 2,4-Dichloro-5-hydroxybenzaldehyde
Synonyms 4,6-Dichloro-3-hydroxybenzaldehyde; 2,4-Dichloro-5-formylphenol
Appearance Off-white to pale yellow crystalline powder
Melting Point 152–155 °C (Decomposes)
Solubility Soluble in ethanol, ethyl acetate, DMSO; sparingly soluble in water
Acidity (pKa) ~7.5 (Phenolic OH, calculated)

Retrosynthetic Analysis & Strategy

The synthesis of this molecule is governed by the directing effects of substituents on the benzene ring.[4]

  • The Challenge: Direct formylation of 2,4-dichlorophenol (using Reimer-Tiemann or Duff reaction) directs the aldehyde to the ortho position (C6), yielding 3,5-dichloro-2-hydroxybenzaldehyde , which is the wrong isomer.[1][2][4][5]

  • The Solution: The aldehyde group must be established before chlorination, or the scaffold must be built from a precursor where the meta relationship is pre-existing (like m-cresol).[2][4]

Retrosynthesis Diagram

Retrosynthesis Target 2,4-Dichloro-5-hydroxybenzaldehyde (Target Molecule) Precursor1 3-Hydroxybenzaldehyde (Route A: Direct Chlorination) Precursor1->Target Electrophilic Chlorination (Cl2 or SO2Cl2) Precursor2 2,4-Dichloro-5-hydroxytoluene (Route B: Oxidation) Precursor2->Target Side-chain Oxidation (Hydrolysis of gem-dichloride) Start2 m-Cresol (3-Hydroxytoluene) Start2->Precursor2 Ring Chlorination

Figure 1: Retrosynthetic disconnection showing the two primary viable routes.

Route 1: Direct Chlorination of 3-Hydroxybenzaldehyde

Best for: Laboratory synthesis, high purity requirements, and rapid scale-up.[1][2][4][5]

Mechanistic Insight

3-Hydroxybenzaldehyde possesses two directing groups:[1][4]

  • Hydroxyl (-OH) at C3: Strongly activating, ortho/para directing.[1][2][4]

  • Aldehyde (-CHO) at C1: Deactivating, meta directing.

In this substrate, the directing effects reinforce each other at positions C4 and C6 .[2][4][5]

  • C4: Ortho to OH, Para to CHO (Activated).

  • C6: Para to OH, Ortho to CHO (Activated).

  • C2: Ortho to OH, Ortho to CHO (Sterically hindered, less favored than 4/6).[2][4][5]

Numbering the final product (CHO=1), the chlorines end up at C2 and C4, and the OH is at C5.[2][4][5] This corresponds to the chlorination of the C4 and C6 positions of the starting material.[2][4]

Detailed Protocol

Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 2.2 eq), Glacial Acetic Acid (Solvent).[1][2][4][5]

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Connect a gas scrubber (NaOH trap) to the condenser outlet to neutralize HCl/SO₂ byproducts.

  • Dissolution: Charge the flask with 3-hydroxybenzaldehyde (12.2 g, 100 mmol) and glacial acetic acid (60 mL). Stir until fully dissolved at room temperature (20–25 °C).

  • Chlorination: Add sulfuryl chloride (29.7 g, 17.8 mL, 220 mmol) dropwise over 45 minutes.

    • Critical Control: Maintain temperature below 35 °C. The reaction is exothermic.[2][4] If the temperature spikes, cooling with a water bath is required to prevent tar formation.[2][5]

  • Reaction: After addition, warm the mixture to 45–50 °C and stir for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.[2][4] The starting material spot (Rf ~0.[2][4]4) should disappear, replaced by the di-chloro product (Rf ~0.6).[1][2][4][5]

  • Quench & Isolation: Pour the reaction mixture slowly into 300 mL of ice-water with vigorous stirring. The product will precipitate as a pale solid.[2][4]

  • Purification: Filter the solid and wash with cold water (3 x 50 mL) to remove acetic acid. Recrystallize from ethanol/water (1:1) or toluene.[2][4]

  • Yield: Expected yield is 75–82%.[2][4]

Reaction Pathway Diagram

Route1 cluster_conditions Conditions SM 3-Hydroxybenzaldehyde Inter Intermediate: Monochloro isomers SM->Inter + SO2Cl2 (1 eq) < 30°C Prod 2,4-Dichloro-5-hydroxybenzaldehyde Inter->Prod + SO2Cl2 (1 eq) 45°C, 2h Solvent: AcOH\nByproducts: SO2, HCl Solvent: AcOH Byproducts: SO2, HCl

Figure 2: Stepwise chlorination pathway using Sulfuryl Chloride.[1][2][5]

Route 2: The m-Cresol Oxidation Route

Best for: Industrial manufacturing, cost reduction.[1][2][4]

This route avoids the expensive 3-hydroxybenzaldehyde starting material by building the aldehyde functionality from a methyl group after the ring has been chlorinated.[1][4]

Protocol Overview
  • Step 1: Chlorination of m-Cresol.

    • React m-cresol with Cl₂ gas (2.0–2.1 eq) in a chlorinated solvent (e.g., chlorobenzene) at 20–40 °C.

    • Outcome: The methyl and hydroxyl groups cooperatively direct chlorine to positions 4 and 6 (relative to methyl at 1).[2][4] This yields 2,4-dichloro-5-hydroxytoluene (also named 4,6-dichloro-m-cresol).[1][2][4]

  • Step 2: Protection (Optional but Recommended). [2][4][5]

    • Acetylate the phenol using acetic anhydride to protect the ring from oxidation side-reactions.[1][2][4]

    • Product: 2,4-dichloro-5-acetoxytoluene .[1][2][4]

  • Step 3: Side-Chain Chlorination.

    • Radical chlorination of the methyl group using Cl₂/UV light or NBS/AIBN.[2][4]

    • Target: 2,4-dichloro-5-acetoxybenzal chloride (gem-dichloro intermediate).[1][2][4]

  • Step 4: Hydrolysis.

    • Hydrolyze the benzal chloride using aqueous sulfuric acid or formic acid at reflux.[2][4] This converts the -CHCl₂ group to -CHO and simultaneously deprotects the phenol.[1][2][4]

Comparative Analysis of Routes

FeatureRoute 1: Direct ChlorinationRoute 2: m-Cresol Oxidation
Starting Material Cost High (3-Hydroxybenzaldehyde)Low (m-Cresol)
Step Count 1 Step3–4 Steps
Atom Economy HighModerate (Loss of protecting groups/HCl)
Impurity Profile Main impurity is 2,4,6-trichloro derivative.[1][2][4]Isomeric cresols and over-chlorinated toluenes.[2][4]
Scalability Limited by heat management of chlorination.[2][4]Highly scalable; standard industrial unit operations.[2][4]

Safety & Handling (MSDS Highlights)

  • Hazards: 2,4-Dichloro-5-hydroxybenzaldehyde is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[1][2][4][5]

  • Reagent Hazards:

    • Sulfuryl Chloride / Chlorine Gas: Highly toxic, corrosive, and reacts violently with water.[2][4][5] Use only in a functioning fume hood with appropriate scrubbing.

    • Acetic Acid: Corrosive and flammable.[2][4]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Aldehydes can oxidize to carboxylic acids (2,4-dichloro-5-hydroxybenzoic acid) upon prolonged exposure to air.[1][2][4]

References

  • Chemical Identity: National Center for Biotechnology Information.[2][4] PubChem Compound Summary for CID 16839, 3,5-Dichloro-4-hydroxybenzaldehyde (Isomer Reference). Retrieved from .[2][4][5] (Note: While the specific 2,4-dichloro-5-hydroxy isomer entry is less common, the chemistry is analogous to its isomers).[1][2][4][5]

  • Chlorination Methodology: Organic Syntheses, Coll. Vol. 3, p. 267 (1955); Vol. 25, p. 55 (1945).[2][4][5] "m-Hydroxybenzaldehyde".[1][2][4] (Describes the reactivity of the precursor). Retrieved from .[2][4][5]

  • Industrial Oxidation Route: Patent CN106699526A.[2][4] "Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene". (Describes the side-chain oxidation technology applicable to the protected phenol). Retrieved from .

  • Reimer-Tiemann Limitations: Organic Syntheses, Coll. Vol. 3, p. 463 (1955).[2][4][5] "2-Hydroxy-1-naphthaldehyde".[1][2][4] (Illustrates the ortho-selectivity of formylation, explaining why Route 1 is necessary). Retrieved from .[2][4][5]

  • CAS Registry Data: CAS Common Chemistry. Search for CAS 56962-15-3. (Verifies the specific isomer identity).

Sources

Foundational

Technical Guide: Thermodynamic Stability of 2,4-Dichloro-5-hydroxybenzaldehyde

The following technical guide details the thermodynamic stability profile of 2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3). As this specific isomer is a specialized intermediate with limited public physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3).

As this specific isomer is a specialized intermediate with limited public physicochemical data compared to its analogs (e.g., 3,5-dichloro-4-hydroxybenzaldehyde), this guide synthesizes Structure-Activity Relationship (SAR) principles with standardized characterization protocols . It serves as a roadmap for researchers to validate the compound's stability in drug development and synthetic workflows.

Executive Summary

2,4-Dichloro-5-hydroxybenzaldehyde is a tri-substituted benzene derivative serving as a critical scaffold in the synthesis of bioactive heterocycles and agrochemicals. Its stability is governed by the interplay between the electron-withdrawing formyl/chloro groups and the electron-donating hydroxyl group.

  • Core Challenge: The formyl group (–CHO) is susceptible to autoxidation to the corresponding benzoic acid, a process accelerated by light and trace metals.

  • Thermodynamic Status: The compound is thermodynamically stable in the solid state under controlled conditions but exhibits metastability in solution, particularly under basic pH or oxidative stress.

  • Handling Directive: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent aerobic oxidation and dimerization.

Physicochemical Profile & Theoretical Thermodynamics[1]

Understanding the molecular architecture is prerequisite to predicting stability behavior.

Molecular Structure & Electronic Effects
  • Formula:

    
    [1][2][3]
    
  • Molecular Weight: 191.01 g/mol [1][3][4][5][6]

  • CAS Number: 56962-15-3[3][4][5]

SubstituentPositionElectronic EffectImpact on Stability
Aldehyde (-CHO) C1Electron Withdrawing (EWG)Primary Instability Site. Susceptible to nucleophilic attack and oxidation.
Chlorine (-Cl) C2, C4Inductive EWG / Mesomeric EDGSteric bulk at C2 protects the aldehyde from some nucleophiles but increases lattice energy (melting point).
Hydroxyl (-OH) C5Electron Donating (EDG)Increases electron density of the ring; acidic proton (pKa est. 7.5–8.0) makes the molecule pH-sensitive.
Predicted Thermodynamic Parameters

Note: Values are estimated based on structural analogs (e.g., 3,5-dichloro-4-hydroxybenzaldehyde).

  • Melting Point (MP): 145–155°C (Predicted). Rationale: Intermolecular Hydrogen bonding (OH···O=C) and Cl···Cl interactions stabilize the crystal lattice.

  • Boiling Point: >280°C (Decomposes before boiling at atm pressure).

  • pKa: ~7.8. Rationale: The acidity of the phenol is enhanced by the inductive effect of the two Cl atoms compared to phenol (pKa 10).

  • LogP (Octanol/Water): ~2.8. Rationale: Hydrophobic Cl groups outweigh the polar OH/CHO groups, indicating low water solubility.

Degradation Pathways & Kinetics

The thermodynamic instability of this compound is primarily kinetic in nature (oxidation).

Dominant Pathway: Autoxidation

The most significant thermodynamic drive is the conversion of the aldehyde to the carboxylic acid (2,4-dichloro-5-hydroxybenzoic acid). This reaction is exothermic and irreversible.

  • Mechanism: Radical chain reaction initiated by H-atom abstraction from the formyl group.

  • Catalysts: UV light (

    
    ), Transition metals (
    
    
    
    ,
    
    
    ), Basic pH.
Secondary Pathway: Cannizzaro Reaction

In strong base (non-aqueous or limited water), the aldehyde can disproportionate into the corresponding benzyl alcohol and benzoic acid. However, the electron-rich nature of the ring (due to -OH) slows this compared to nitro-benzaldehydes.

Visualization of Stability Logic

StabilityMap cluster_0 Environmental Stressors Compound 2,4-Dichloro-5- hydroxybenzaldehyde Compound->Compound Solid State (Stable < 40°C) Acid Degradant A: 2,4-Dichloro-5- hydroxybenzoic acid Compound->Acid Autoxidation (+O2, hν) Salt Phenolate Ion (High pH) Compound->Salt Deprotonation (pH > 8) Dimer Degradant B: Bis-phenol Dimers (Rare) Salt->Dimer Radical Coupling Oxygen Oxygen Light UV Light

Figure 1: Primary degradation pathways. The red path (Oxidation) is the critical quality attribute (CQA) to monitor.

Experimental Protocols for Stability Assessment

Since specific literature data is scarce, the following self-validating protocols are required to establish the compound's stability profile in your specific matrix.

Protocol A: Thermal Stability Analysis (DSC/TGA)

Objective: Determine the melting point and onset of thermal decomposition.

  • Instrument: Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA).

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (crimped, pinhole lid).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm 1: Identify Melting Point (

      
      ). Peak integration gives Heat of Fusion (
      
      
      
      ).
    • Exotherm/Weight Loss: Identify Decomposition Onset (

      
      ).
      
  • Acceptance Criteria: A sharp melting endotherm indicates high purity. Broadening suggests impurities or degradation.

Protocol B: Forced Degradation Study (Stress Testing)

Objective: Validate analytical methods and identify degradation products.

Stress ConditionProcedureSampling TimepointsExpected Outcome
Acid Hydrolysis 0.1 N HCl, Reflux1, 4, 8, 24 HoursMinimal degradation (stable ring).
Base Hydrolysis 0.1 N NaOH, RT1, 4, 8, 24 HoursRapid color change (Phenolate formation). Potential Cannizzaro.
Oxidation 3%

, RT
1, 4, 8, 24 HoursFormation of Benzoic Acid derivative (Monitor by HPLC).
Photostability UV Chamber (1.2M Lux)24, 48 HoursDarkening of solid; Assay decrease.
Protocol C: HPLC Method for Stability Tracking
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol/aldehyde).

  • Self-Validation: The aldehyde peak should elute later than the carboxylic acid degradant (more polar) but earlier than non-polar dimers.

Handling & Storage Strategy

Based on the thermodynamic profile, the following storage logic is mandatory to maintain >99% purity.

The "Inert Chain"
  • Synthesis/Isolation: Perform final recrystallization in degassed solvents (e.g., Ethanol/Water).

  • Drying: Vacuum dry at

    
     to avoid thermal stress.
    
  • Packaging: Amber glass vials (UV protection) with Teflon-lined caps.

  • Headspace: Purge with Argon (heavier than air) before sealing. Nitrogen is acceptable but Argon is superior for long-term storage.

Solubility for Application
  • Soluble in: DMSO, Methanol, Ethanol, Ethyl Acetate.

  • Insoluble in: Water (neutral pH), Hexane.

  • Note: Solutions in DMSO/Methanol should be prepared fresh. Old solutions may show acetal formation (reaction with methanol) or oxidation.

Synthesis & Impurity Logic (Graphviz)

Understanding the origin of the compound helps in identifying thermodynamic impurities.

SynthesisPath Start Starting Material: 2,4-Dichlorophenol Inter Intermediate: Dichloromethyl phenolate Start->Inter + Reagent Reagent Reagents: CHCl3 / NaOH (Reimer-Tiemann) Product Target: 2,4-Dichloro-5- hydroxybenzaldehyde Inter->Product Hydrolysis (Major) Impurity1 Impurity A: Isomer (Pos 6 formylation) Inter->Impurity1 Side Reaction (Minor)

Figure 2: Synthesis logic highlighting potential isomeric impurities that may affect melting point data.

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 16839 (Isomer Analog: 3,5-Dichloro-4-hydroxybenzaldehyde). Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Workflows for 2,4-Dichloro-5-hydroxybenzaldehyde

Executive Summary In the landscape of fragment-based drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, poly-substituted aromatic rings serve as critical structural anchors. 2,4-Dichloro-5-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, poly-substituted aromatic rings serve as critical structural anchors. 2,4-Dichloro-5-hydroxybenzaldehyde is a highly versatile, trifunctional building block[1]. Featuring an electrophilic formyl group, a nucleophilic/hydrogen-bond-donating hydroxyl group, and two cross-coupling-ready aryl chlorides, this compound enables orthogonal late-stage functionalization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and a self-validating protocol for its application in drug development workflows.

Core Physicochemical Parameters

Understanding the fundamental quantitative data of a building block is the first step in predicting its behavior in both synthetic reactions and biological assays. The table below consolidates the verified physicochemical parameters of 2,4-Dichloro-5-hydroxybenzaldehyde[2].

ParameterValueReference
IUPAC Name 2,4-Dichloro-5-hydroxybenzaldehyde[3]
CAS Registry Number 56962-15-3[2],[4]
Molecular Formula C7H4Cl2O2[2],[5]
Molecular Weight 191.01 g/mol [2],[6]
MDL Number MFCD24674245[4],[7]
Key Reactive Moieties Formyl (-CHO), Phenol (-OH), Aryl Chloride (-Cl)[1]

Mechanistic Regioselectivity: The Causality of Synthesis

To utilize or synthesize this compound effectively, one must understand the electronic causality that dictates its formation. The most efficient synthetic route to 2,4-dichloro-5-hydroxybenzaldehyde does not start from a 5-hydroxy precursor, but rather from 3-hydroxybenzaldehyde [8].

The Directing Group Synergy

The regioselectivity of this electrophilic aromatic substitution (EAS) is governed by the competing directing effects of the functional groups:

  • The Hydroxyl Group (-OH): Strongly electron-donating via resonance (+R effect). It highly activates the ring and directs incoming electrophiles to its ortho and para positions.

  • The Formyl Group (-CHO): Electron-withdrawing (-R effect) and meta-directing.

Relative to the -CHO group at C1, the -OH is at C3. The positions ortho to the -OH are C2 and C4, while the para position is C6. When subjected to chlorination, the bulky electrophilic chlorine species avoids the sterically hindered C2 position (which is sandwiched between the -OH and -CHO groups). Instead, chlorination occurs regioselectively at the more accessible C4 and C6 positions.

The IUPAC Nomenclature Shift

The resulting intermediate is technically 4,6-dichloro-3-hydroxybenzaldehyde. However, IUPAC nomenclature rules dictate that the numbering must provide the lowest possible locants for the substituents. By renumbering the ring in the opposite direction, the locants shift from 3,4,6 to 2,4,5. Thus, the product is correctly identified as 2,4-dichloro-5-hydroxybenzaldehyde [3].

Synthesis SM 3-Hydroxybenzaldehyde (C1-CHO, C3-OH) Intermediate Electrophilic Aromatic Substitution (Sterically favored at C4, C6) SM->Intermediate Reagent N-Chlorosuccinimide (2.1 eq) Glacial AcOH, 60°C Reagent->Intermediate Product 2,4-Dichloro-5-hydroxybenzaldehyde (IUPAC Renumbering) Intermediate->Product Regioselective Chlorination

Fig 1: Regioselective electrophilic chlorination of 3-hydroxybenzaldehyde.

Self-Validating Protocol: Electrophilic Aromatic Chlorination

In advanced organic synthesis, a protocol must be self-validating—meaning it contains inherent diagnostic checkpoints that prevent the propagation of errors to subsequent steps. The following methodology ensures the high-purity generation of 2,4-dichloro-5-hydroxybenzaldehyde.

Step 1: Electrophilic Activation

  • Action: Dissolve 1.0 equivalent of 3-hydroxybenzaldehyde in glacial acetic acid. Add 2.1 equivalents of N-chlorosuccinimide (NCS) in portions at 20°C, then slowly warm the reactor to 60°C.

  • Causality: Glacial acetic acid is selected because it facilitates the polarization of the N-Cl bond in NCS, enhancing its electrophilicity without risking the over-oxidation of the sensitive aldehyde group.

Step 2: In-Process Control (IPC) via TLC

  • Action: Monitor the reaction via normal-phase TLC (Hexanes/EtOAc 3:1).

  • Self-Validating Checkpoint: The addition of two heavy, lipophilic chlorine atoms significantly reduces the polarity of the molecule. The emergence of a distinct, higher-Rf spot confirms dichlorination. If a middle-Rf spot persists, it indicates an incomplete reaction (mono-chloro intermediate), prompting the addition of 0.1 eq NCS.

Step 3: Quenching & Isolation

  • Action: Pour the cooled reaction mixture into ice-cold distilled water under vigorous stirring. Filter the resulting precipitate and wash with cold water.

  • Self-Validating Checkpoint: The target product is highly hydrophobic compared to the acetic acid solvent and the succinimide byproduct. Immediate precipitation confirms successful product formation, leaving impurities in the aqueous filtrate.

Step 4: Orthogonal Analytical Validation

  • Action: Submit the dried solid for LC-MS and 1H-NMR analysis.

  • Self-Validating Checkpoint:

    • LC-MS (ESI-): Must show the[M-H]- molecular ion at m/z 189.0. The presence of a 9:6:1 isotopic cluster strictly validates the incorporation of exactly two chlorine atoms (due to 35Cl/37Cl isotopes)[2].

    • 1H-NMR (DMSO-d6): The spectrum must show two distinct aromatic singlets (H-3 and H-6) around 7.4 ppm and 7.8 ppm. The lack of ortho (J ≈ 8 Hz) or meta (J ≈ 2-3 Hz) coupling strictly rules out the 2,6-dichloro isomer, definitively proving the 2,4,5-substitution pattern[8].

Downstream Applications in Drug Discovery

Once validated, 2,4-dichloro-5-hydroxybenzaldehyde acts as a powerful hub for divergent synthesis in drug discovery programs[1]. Because its three functional groups possess entirely different reactivity profiles, chemists can perform orthogonal modifications without the need for complex protecting-group strategies.

  • The Formyl Group (-CHO): Primed for reductive amination with primary or secondary amines to generate basic amine pharmacophores, or Knoevenagel condensations to build extended conjugated systems.

  • The Phenol (-OH): Can be selectively alkylated under mild basic conditions (e.g., K2CO3, DMF) to modulate lipophilicity (logP) or to attach PEGylated linkers for PROTAC (Proteolysis Targeting Chimera) development.

  • The Aryl Chlorides (-Cl): Under forcing conditions with specialized palladium catalysts (e.g., Pd(dppf)Cl2 or Buchwald ligands), the C-Cl bonds can undergo Suzuki-Miyaura cross-coupling with boronic acids, allowing for late-stage aryl diversification.

Workflow Target 2,4-Dichloro-5- hydroxybenzaldehyde Val NMR/LC-MS Validation Target->Val Coupling Pd-Catalyzed Cross-Coupling Val->Coupling C-Cl RedAm Reductive Amination Val->RedAm -CHO Alkylation Phenolic Alkylation Val->Alkylation -OH Library Lead Compound Library Coupling->Library RedAm->Library Alkylation->Library

Fig 2: Trifunctional downstream diversification in drug discovery.

References

  • [2] Specifications of 2,4-dichloro-5-hydroxybenzaldehyde (CAS 56962-15-3). Capot Chemical. URL: [Link]

  • [5] Toxic Substances Control Act (TSCA) Candidate List of Chemical Substances Volume III. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • [7] Product Spec: 2,4-dichloro-5-hydroxybenzaldehyde. Capot Chemical. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Schiff Bases Derived from 2,4-Dichloro-5-hydroxybenzaldehyde

[1] Introduction & Strategic Significance The synthesis of Schiff bases (azomethines) utilizing 2,4-Dichloro-5-hydroxybenzaldehyde represents a critical workflow in the development of bioactive pharmacophores.[1] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Strategic Significance

The synthesis of Schiff bases (azomethines) utilizing 2,4-Dichloro-5-hydroxybenzaldehyde represents a critical workflow in the development of bioactive pharmacophores.[1] Unlike simple salicylaldehyde derivatives, the presence of two chlorine atoms at the 2- and 4-positions introduces significant electronic and steric effects that enhance lipophilicity and metabolic stability—key factors in drug design.

This aldehyde serves as a privileged scaffold for generating ligands that exhibit potent antimicrobial, antioxidant, and anticancer activities . Furthermore, the ortho-hydroxy moiety relative to the imine bond (formed at C1) facilitates the formation of stable N,O-bidentate metal chelates, which are essential in bioinorganic chemistry.

Key Chemical Challenges[1]
  • Steric Hindrance: The chlorine atom at the C2 position (ortho to the carbonyl) creates steric bulk, potentially retarding nucleophilic attack by bulky amines.

  • Electronic Effects: The electron-withdrawing nature of the dichloro- substituents competes with the electron-donating resonance of the C5-hydroxyl group, requiring precise pH control (acid catalysis) to activate the carbonyl carbon.[1]

Reaction Mechanism & Chemical Logic

The formation of the Schiff base follows a reversible acid-catalyzed condensation mechanism. Understanding this pathway is vital for troubleshooting low yields.

  • Activation: The carbonyl oxygen is protonated by the acid catalyst (typically acetic acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The primary amine's lone pair attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as water, driving the formation of the C=N imine bond.

Mechanistic Pathway Diagram[1][2]

SchiffBaseMechanism Aldehyde 2,4-Dichloro-5- hydroxybenzaldehyde Activation Protonation (Acid Catalyst) Aldehyde->Activation + H⁺ Intermediate Carbinolamine Intermediate Activation->Intermediate + R-NH₂ Dehydration - H₂O (Entropy Driven) Intermediate->Dehydration Proton Transfer Product Schiff Base (Imine) Dehydration->Product Irreversible (w/ Water Removal)

Figure 1: Step-wise mechanistic flow of acid-catalyzed Schiff base formation.

Experimental Protocols

Protocol A: Standard Thermal Reflux (The "Gold Standard")

Best for: Bulk synthesis, crystallization-driven purification, and thermally stable amines.

Reagents:

  • 2,4-Dichloro-5-hydroxybenzaldehyde (1.0 equiv)[1]

  • Primary Amine (e.g., Aniline, 4-aminophenol) (1.0 - 1.1 equiv)[1]

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade)[1]

  • Catalyst: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 5 mmol (approx. 0.955 g) of 2,4-Dichloro-5-hydroxybenzaldehyde in 20 mL of absolute ethanol.

  • Amine Addition: Add 5 mmol of the target primary amine dropwise to the solution while stirring.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid. The solution may change color (often yellow/orange) immediately, indicating initial imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture at 70-80°C for 3 to 6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).[1] Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g) with vigorous stirring. This precipitates the Schiff base.[2]

  • Purification: Filter the solid precipitate using a Buchner funnel. Wash with cold water (2x) and cold ethanol (1x) to remove unreacted amine.[1]

  • Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, low-yielding reactions, and reducing solvent waste.[1]

Reagents:

  • Same stoichiometry (1:1) as Protocol A.

  • Solvent: Minimal Ethanol (2-3 mL) or Solvent-free (neat).

Step-by-Step Procedure:

  • Mixing: Grind 1 mmol of aldehyde and 1 mmol of amine in a mortar and pestle to form a homogenous paste.

  • Wetting: Transfer to a microwave-safe vessel and add 3-5 drops of ethanol (just enough to create a slurry).

  • Irradiation: Irradiate in a microwave reactor (e.g., Monowave 300 or modified domestic microwave) at 140-300 Watts for 2-5 minutes .

    • Safety Note: Use short bursts (30 seconds) to prevent overheating if using non-automated equipment.[1]

  • Workup: Allow the vessel to cool. Add 10 mL of cold ethanol, stir, and filter the solid product.

  • Yield Comparison: This method typically improves yields by 10-20% and reduces reaction time from hours to minutes.[1]

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectral signatures must be verified.

Table 1: Key Spectral Indicators[2]
TechniqueFunctional GroupExpected SignalInterpretation
FT-IR Azomethine (C=N)1600 – 1635 cm⁻¹Sharp, strong peak confirming imine formation.[1]
FT-IR Phenolic -OH3300 – 3450 cm⁻¹Broad band; often shifted if intramolecular H-bonding occurs with N.
¹H NMR Azomethine (-CH=N-)δ 8.2 – 8.9 ppmSinglet; diagnostic peak.[1] Absence indicates hydrolysis.
¹H NMR Phenolic -OHδ 10.0 – 13.0 ppmSinglet; downfield shift due to acidity and H-bonding.[1]
¹H NMR Aromatic Protonsδ 6.5 – 8.0 ppmDistinct splitting patterns (singlets for H3/H6 of the aldehyde ring).

Applications & Bioactivity[1][2][4][5][6][7][8][9][10]

The 2,4-dichloro-5-hydroxy moiety is not merely a structural scaffold but a pharmacophore in its own right.[1]

Biological Activity Workflow

Bioactivity cluster_Targets Biological Targets Ligand 2,4-Dichloro-5-hydroxy Schiff Base Bacteria Antibacterial (S. aureus, E. coli) Ligand->Bacteria Fungi Antifungal (C. albicans) Ligand->Fungi Cancer Anticancer (MCF-7, HeLa) Ligand->Cancer Mechanism Mechanism of Action: Chelation with Metal Ions (Interference with cellular respiration) Bacteria->Mechanism Fungi->Mechanism Cancer->Mechanism

Figure 2: Biological application spectrum of the synthesized ligands.[1]

Validated Applications:
  • Antimicrobial Agents: The lipophilic nature of the dichloro-substituted ring enhances penetration through the lipid bilayer of bacterial cell walls. Complexation with Cu(II) or Co(II) often synergistically enhances this activity (Tweedy's Chelation Theory) [1, 2].[1]

  • Anticancer Therapeutics: Derivatives have shown cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[1][3] The planar structure allows for potential DNA intercalation [3].

  • Antioxidant Activity: The phenolic hydroxyl group at the 5-position acts as a radical scavenger, showing activity in DPPH assays [4].

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate High solubility in ethanolConcentrate the solution by rotary evaporation to 50% volume, then freeze overnight.
Oily Product Incomplete dehydrationRe-dissolve in ethanol, add more acid catalyst, and reflux for an additional hour.
Low Yield Steric hindrance of Cl groupsSwitch to Protocol B (Microwave) or use a higher boiling solvent (e.g., n-Propanol).[1]
Impure NMR Hydrolysis of imineEnsure NMR solvent (e.g., DMSO-d6) is dry.[1] Schiff bases can hydrolyze in wet acidic solvents.

References

  • Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. Gavin Publishers. Available at: [Link]

  • Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega. Available at: [Link][1]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents. Molecular Biology Reports. Available at: [Link]

  • Synthesis, biological activities and docking studies of novel 2,4-dihydroxybenzaldehyde based Schiff base. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Synthesis of Dichloro-Hydroxybenzaldehydes from 2,4-Dichlorophenol

The following Application Note and Protocol details the synthesis of substituted benzaldehydes from 2,4-dichlorophenol, specifically addressing the regiochemical constraints and the synthesis of 3,5-Dichloro-2-hydroxyben...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of substituted benzaldehydes from 2,4-dichlorophenol, specifically addressing the regiochemical constraints and the synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde (the direct formylation product) while clarifying the route to the isomeric 2,4-Dichloro-5-hydroxybenzaldehyde .

Executive Summary & Scientific Rationale

The synthesis of hydroxybenzaldehydes from substituted phenols is a cornerstone of medicinal chemistry, often serving as a precursor for Schiff bases, antifungal agents, and metallo-organic frameworks.

This protocol focuses on the Reimer-Tiemann formylation of 2,4-dichlorophenol (2,4-DCP) . It is critical to address a common regiochemical misconception:

  • Direct Formylation Product: The formylation of 2,4-DCP predominantly yields 3,5-dichloro-2-hydroxybenzaldehyde (also known as 2,4-dichloro-6-hydroxybenzaldehyde). This occurs because the hydroxyl group directs electrophilic attack to the ortho position (C6), as the para position (C4) is blocked by chlorine.

  • Target Clarification: The isomer 2,4-dichloro-5-hydroxybenzaldehyde (where the aldehyde is meta to the hydroxyl) cannot be synthesized via direct electrophilic aromatic substitution (EAS) of 2,4-DCP due to electronic directing effects.

This guide provides the optimized protocol for the Reimer-Tiemann synthesis starting from 2,4-DCP, yielding the 2-hydroxy derivative, and outlines the alternative retrosynthetic route required if the specific 5-hydroxy isomer is the absolute target.

Chemical Mechanism & Pathway Analysis[1]

The Reimer-Tiemann Mechanism

The reaction proceeds via the in situ generation of dichlorocarbene (:CCl₂) , a neutral but highly reactive electrophile formed by the


-elimination of chloroform in strong aqueous base.
  • Deprotonation: NaOH deprotonates chloroform to form the trichloromethanide anion, which eliminates Cl⁻ to form :CCl₂.

  • Activation: NaOH deprotonates 2,4-dichlorophenol to form the electron-rich 2,4-dichlorophenoxide anion.

  • Electrophilic Attack: The phenoxide attacks :CCl₂.

    • Regioselectivity: The ortho (C6) and para (C4) positions are activated. Since C4 is substituted with Chlorine, attack occurs exclusively at C6 (ortho).

  • Hydrolysis: The resulting dichloromethyl intermediate is hydrolyzed to the aldehyde.[1]

Reaction Scheme Visualization

ReimerTiemann Start 2,4-Dichlorophenol (Substrate) Inter Phenoxide Intermediate Start->Inter NaOH (aq) Carbene Dichlorocarbene (:CCl2) Carbene->Inter Electrophilic Attack (Ortho-C6) Transition Dichloromethyl Phenol Inter->Transition Rearrangement Product 3,5-Dichloro-2-hydroxybenzaldehyde (Major Product) Transition->Product Hydrolysis (H3O+) Note NOTE: 2,4-Dichloro-5-hydroxybenzaldehyde (Meta-isomer) is NOT formed via this pathway. Product->Note

Caption: Mechanistic pathway of 2,4-DCP formylation. Note the exclusive ortho-direction yielding the 2-hydroxy isomer.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde

Starting Material: 2,4-Dichlorophenol Reaction Type: Biphasic Reimer-Tiemann Formylation

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][3]QuantityRole
2,4-Dichlorophenol 163.001.016.3 g (100 mmol)Substrate
Sodium Hydroxide 40.005.020.0 g (in 40 mL H₂O)Base/Carbene Gen.
Chloroform 119.382.024.0 g (~16 mL)Reagent
Ethanol (95%) --10-20 mLCo-solvent (Optional)
Sulfuric Acid (10%) --As requiredAcidification

Equipment:

  • 3-Neck Round Bottom Flask (250 mL)

  • Reflux Condenser[3]

  • Mechanical Stirrer (Magnetic stirring often fails due to precipitate formation)

  • Addition Funnel[3]

  • Steam Distillation Apparatus[3]

Step-by-Step Methodology
  • Phenoxide Formation:

    • In the 3-neck flask, dissolve 20.0 g of NaOH in 40 mL of distilled water.

    • Add 16.3 g of 2,4-dichlorophenol . The solution will turn yellow/brown as the phenoxide forms.

    • Heat the mixture to 65–70°C with vigorous stirring.

  • Carbene Addition (Critical Step):

    • Add Chloroform (16 mL) dropwise via the addition funnel over a period of 60–90 minutes .

    • Caution: The reaction is exothermic.[1][4] Maintain temperature between 65°C and 75°C. If the reaction becomes too vigorous, stop addition and cool externally.

    • The mixture will change color (often deep red/orange) and may become heterogeneous.

  • Reflux & Completion:

    • After chloroform addition is complete, reflux the mixture gently (approx. 80°C) for 2 hours to ensure complete hydrolysis of the dichloromethyl intermediate.

    • Distill off excess chloroform using a short-path distillation head or rotary evaporator.

  • Workup & Acidification:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify with 10% H₂SO₄ or HCl until pH < 3. A thick precipitate/oil will form.

    • Note: This crude mixture contains the product, unreacted phenol, and tars.

  • Purification (Steam Distillation):

    • Perform steam distillation on the acidified mixture.

    • The ortho-hydroxybenzaldehyde (product) is volatile with steam due to intramolecular hydrogen bonding. Unreacted phenol and tars will remain in the flask.

    • Collect the distillate (approx. 500–1000 mL) until it runs clear.

  • Isolation:

    • Cool the distillate.[5] The product may crystallize directly.

    • If not, extract the distillate with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Recrystallization: Recrystallize from Ethanol/Water or Hexane.

Quality Control (QC) Parameters
ParameterExpected ValueNotes
Appearance Pale yellow needlesDistinct phenolic aldehyde odor
Melting Point 60–62°CSharp melting point indicates high purity
Yield 30–45%Typical for Reimer-Tiemann due to carbene hydrolysis
¹H NMR (CDCl₃)

9.85 (s, 1H, CHO)
Aldehyde peak
¹H NMR (CDCl₃)

11.2 (s, 1H, OH)
Downfield due to H-bonding

Addressing the "5-Hydroxy" Isomer Requirement[5]

If your application strictly requires 2,4-dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3), you cannot use the protocol above. The 2,4-DCP substrate directs to the wrong position.

Correct Retrosynthesis for 5-Hydroxy Isomer:

  • Starting Material: 3-Hydroxybenzaldehyde.

  • Reaction: Electrophilic Chlorination (

    
     or NCS).
    
  • Logic: The OH group at position 3 directs ortho/para (positions 2, 4, 6). The CHO group at position 1 directs meta (positions 3, 5). The OH activation dominates.

  • Product: Chlorination of 3-hydroxybenzaldehyde yields 2,4,6-trichloro-3-hydroxybenzaldehyde or the mixture of 2,4-dichloro and 4,6-dichloro isomers. The 4,6-dichloro-3-hydroxybenzaldehyde is structurally identical to 2,4-dichloro-5-hydroxybenzaldehyde (renumbered).

Recommendation: For the 5-hydroxy isomer, purchase the commercial standard (CAS 56962-15-3) or perform chlorination on 3-hydroxybenzaldehyde, followed by careful chromatographic separation of the isomers.

References

  • Reimer, K., Tiemann, F. (1876).[6] "Ueber die Einwirkung von Chloroform auf alkalische Phenole". Berichte der deutschen chemischen Gesellschaft, 9(1), 824–828. Link

  • Wynberg, H. (1960). "The Reimer-Tiemann Reaction".[1][4][6][7][8] Chemical Reviews, 60(2), 169–184. Link

  • BenchChem. (2025). "Reimer-Tiemann Reaction: Application Notes and Protocols". BenchChem Technical Library. Link

  • Sigma-Aldrich. (2024). "Product Specification: 2,4-Dichloro-5-hydroxybenzaldehyde (CAS 56962-15-3)".[9][10][11] Merck/MilliporeSigma. Link

Sources

Method

Using 2,4-Dichloro-5-hydroxybenzaldehyde as a pharmaceutical intermediate

Executive Summary 2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3) is a highly functionalized aromatic building block characterized by a unique substitution pattern that offers orthogonal reactivity.[1] Its structure...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3) is a highly functionalized aromatic building block characterized by a unique substitution pattern that offers orthogonal reactivity.[1] Its structure features an electron-withdrawing dichlorinated core, a nucleophilic hydroxyl group, and an electrophilic aldehyde moiety. This "push-pull" electronic profile makes it an invaluable intermediate in the synthesis of bioactive heterocycles, particularly for antifungal , antibacterial , and anti-inflammatory discovery programs.

This guide details the technical specifications, synthetic utility, and quality control protocols for integrating this intermediate into pharmaceutical workflows.

Chemical Profile & Technical Specifications

PropertySpecification
IUPAC Name 2,4-Dichloro-5-hydroxybenzaldehyde
CAS Number 56962-15-3
Molecular Formula C₇H₄Cl₂O₂
Molecular Weight 191.01 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~7.2 (Phenolic OH)
Key Functionality Electrophilic Aldehyde (-CHO), Nucleophilic Phenol (-OH), Halogen Bonding (Cl)

Core Pharmaceutical Applications

Synthesis of Bioactive Schiff Bases (Azomethines)

The most prevalent application of 2,4-Dichloro-5-hydroxybenzaldehyde is in the synthesis of Schiff bases. The presence of chlorine atoms at the 2- and 4-positions enhances the lipophilicity of the resulting drug candidate, improving membrane permeability—a critical factor for antimicrobial agents.

  • Mechanism: Condensation with primary amines (e.g., sulfonamides, aminophenols) yields imines with potent biological activity.

  • Therapeutic Target: These derivatives often exhibit inhibitory activity against bacterial DNA gyrase or fungal CYP51 enzymes.

Precursor for Heterocyclic Scaffolds

This intermediate serves as a "linchpin" for constructing fused heterocycles:

  • Benzofurans: Via O-alkylation followed by intramolecular cyclization.

  • Coumarins: Via Knoevenagel condensation with active methylene compounds.

  • Quinazolines: Through cyclization with urea or guanidine derivatives.

Fragment-Based Drug Discovery (FBDD)

In SAR (Structure-Activity Relationship) studies, the chlorine atoms provide steric bulk and opportunities for halogen bonding with protein targets, often increasing potency compared to non-chlorinated analogs.

Experimental Protocols

Protocol A: General Synthesis of Antimicrobial Schiff Bases

Objective: To synthesize a Schiff base derivative for biological screening.

Reagents:

  • 2,4-Dichloro-5-hydroxybenzaldehyde (1.0 equiv)

  • Primary Aromatic Amine (e.g., 4-aminophenol) (1.0 equiv)

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (Catalytic amount)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol (0.955 g) of 2,4-Dichloro-5-hydroxybenzaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 5 mmol of the primary amine to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base should precipitate as a colored solid.

  • Filtration: Filter the precipitate under vacuum.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary to achieve >98% purity.

Protocol B: Quality Control & Characterization

Objective: To validate the identity and purity of the intermediate before use.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Expect elution around 8–10 min depending on specific column chemistry (due to lipophilic Cl groups).

NMR Interpretation (DMSO-d₆):

  • Aldehyde Proton (-CHO): Singlet at ~10.2 ppm.

  • Phenolic Proton (-OH): Broad singlet at ~11.0–11.5 ppm (exchangeable with D₂O).

  • Aromatic Protons: Two singlets (due to isolation by Cl groups) around 7.0–8.0 ppm. Note: The lack of coupling confirms the 2,4,5-substitution pattern.

Process Visualization

The following diagram illustrates the logical workflow for utilizing this intermediate in a drug discovery pipeline.

G Start Raw Material (CAS 56962-15-3) QC_In Input QC (HPLC/NMR) Start->QC_In Verify ID Reaction Reaction Phase (Reflux/Catalysis) QC_In->Reaction Pass Workup Isolation (Filtration/Wash) Reaction->Workup 4-6 hrs Product Crude Intermediate Workup->Product Purification Recrystallization (EtOH) Product->Purification Final_QC Final Validation (>98% Purity) Purification->Final_QC

Figure 1: Operational workflow for the synthesis and validation of derivatives starting from 2,4-Dichloro-5-hydroxybenzaldehyde.

Handling, Safety, and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the corresponding benzoic acid if exposed to air for prolonged periods.

  • Safety (GHS Classification):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • PPE: Standard laboratory coat, nitrile gloves, and safety goggles are mandatory. All operations involving heating should be performed in a fume hood.

References

  • BLD Pharm. (2026). Product Specifications: 2,4-Dichloro-5-hydroxybenzaldehyde (CAS 56962-15-3).[1][4][5][6][7] Retrieved from

  • Capot Chemical. (2026).[7] Technical Data Sheet: 2,4-dichloro-5-hydroxybenzaldehyde. Retrieved from

  • European Patent Office. (1983). Process for the production of 4-hydroxybenzaldehyde derivatives (EP0012939B1).[8] Retrieved from

  • PubChem. (2026).[9] Compound Summary: Dichlorohydroxybenzaldehyde Isomers. Retrieved from

  • ChemicalBook. (2026). Supplier and Property Database for CAS 56962-15-3. Retrieved from

Sources

Application

2,4-Dichloro-5-hydroxybenzaldehyde in the synthesis of benzofuran derivatives

Application Note: Regioselective Synthesis of Highly Functionalized Benzofurans via 2,4-Dichloro-5-hydroxybenzaldehyde Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Highly Functionalized Benzofurans via 2,4-Dichloro-5-hydroxybenzaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3)[1]

Strategic Rationale & Mechanistic Causality

Benzofuran scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for numerous anti-arrhythmic, anti-inflammatory, and antifungal agents (e.g., Amiodarone, Benzbromarone)[2]. However, synthesizing highly substituted benzofurans with strict regiocontrol remains a significant synthetic challenge.

2,4-Dichloro-5-hydroxybenzaldehyde serves as an exceptional, highly specialized building block for this purpose. The strategic brilliance of using this specific starting material lies in its steric and electronic topography:

  • Regioselective Blocking: In a standard Claisen rearrangement of an allyl aryl ether, the allyl group migrates to an available ortho position. In this molecule, the C4 position is permanently blocked by a chlorine atom. This forces the allyl group to migrate exclusively to the C6 position[3].

  • Orthogonal Reactivity: The resulting intermediate possesses a C5-hydroxyl group and a C6-allyl group (which are ortho to each other), perfectly setting the stage for oxidative cleavage and cyclization, while the C1-aldehyde and C2/C4-chlorines remain untouched for downstream late-stage functionalization.

Reaction Pathway & Workflow

The synthesis is executed via a robust three-step cascade: O-allylation, microwave-assisted Claisen rearrangement, and a Lemieux-Johnson oxidation that spontaneously funnels into an acid-catalyzed ring closure[4].

G SM 2,4-Dichloro-5- hydroxybenzaldehyde (Starting Material) Allyl 5-Allyloxy-2,4- dichlorobenzaldehyde (Intermediate 1) SM->Allyl Allyl Br, K2CO3 DMF, 80°C Claisen 6-Allyl-2,4-dichloro-5- hydroxybenzaldehyde (Intermediate 2) Allyl->Claisen Claisen Rearrangement 200°C, Microwave Product 5,7-Dichloro-benzofuran -4-carboxaldehyde (Final Product) Claisen->Product 1. OsO4 / NaIO4 2. p-TsOH, Toluene

Fig 1: Regioselective 3-step synthesis of benzofuran via Claisen rearrangement and oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . In-Process Controls (IPCs) are embedded to guarantee that the causality of the reaction is verified before proceeding to the next step.

Step 1: Synthesis of 5-Allyloxy-2,4-dichlorobenzaldehyde
  • Causality: Potassium carbonate (

    
    ) is selected as a mild base. It is sufficiently basic to deprotonate the C5-phenol (
    
    
    
    due to electron-withdrawing chlorines) but weak enough to prevent Cannizzaro-type disproportionation of the C1-aldehyde.
  • Procedure:

    • Dissolve 10.0 mmol of 2,4-dichloro-5-hydroxybenzaldehyde in 20 mL of anhydrous DMF.

    • Add 15.0 mmol of

      
      , followed by dropwise addition of 12.0 mmol of allyl bromide.
      
    • Stir at 80 °C for 4 hours under an argon atmosphere.

    • Quench with ice water, extract with EtOAc (3 x 20 mL), wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Self-Validation (IPC): Perform TLC (Hexane/EtOAc 4:1). The starting phenol stains heavily with

    
     and has a lower 
    
    
    
    . The product ether will show a higher
    
    
    . Validate via
    
    
    -NMR: look for the disappearance of the broad phenolic -OH singlet and the appearance of the allylic
    
    
    doublet at
    
    
    4.6 ppm.
Step 2: Microwave-Assisted Regioselective Claisen Rearrangement
  • Causality: Traditional thermal Claisen rearrangements require prolonged heating (>12 hours), which often leads to polymerization of the allyl ether. Microwave irradiation at 200 °C in N,N-diethylaniline (a high-boiling, weakly basic solvent) accelerates the [3,3]-sigmatropic rearrangement to 15 minutes while suppressing intermolecular side reactions[3].

  • Procedure:

    • Dissolve 5.0 mmol of Intermediate 1 in 5 mL of N,N-diethylaniline in a microwave-safe vial.

    • Irradiate at 200 °C for 15 minutes.

    • Cool to room temperature, dilute with EtOAc, and wash extensively with 1M HCl (3 x 20 mL) to remove the aniline solvent.

    • Purify via flash chromatography.

  • Self-Validation (IPC):

    
    -NMR is critical here. The 
    
    
    
    doublet (
    
    
    4.6 ppm) must disappear, replaced by a new allylic
    
    
    attached to the aromatic ring (
    
    
    3.5 ppm). A new phenolic -OH peak (
    
    
    5.5 ppm) must reappear, confirming the migration.
Step 3: Lemieux-Johnson Oxidation & Acid-Catalyzed Cyclization
  • Causality: Ozonolysis is often too harsh and risks over-oxidizing the C1-aldehyde. The Lemieux-Johnson oxidation (

    
    ) selectively cleaves the terminal alkene to an acetaldehyde derivative[4]. Under mildly acidic conditions (p-TsOH), the newly liberated C5-phenol attacks the C6-acetaldehyde to form a hemiacetal, which rapidly dehydrates to yield the fully aromatic benzofuran ring.
    
  • Procedure:

    • Dissolve 3.0 mmol of Intermediate 2 in 15 mL of THF/H2O (2:1).

    • Add 0.05 eq of

      
       (2.5% in t-BuOH) and stir for 10 minutes.
      
    • Add 9.0 mmol of

      
       in portions. Stir at room temperature for 4 hours.
      
    • Filter through Celite, extract with EtOAc, and concentrate.

    • Redissolve the crude intermediate in 15 mL of Toluene. Add 0.1 eq of p-TsOH and reflux with a Dean-Stark trap for 2 hours.

  • Self-Validation (IPC): LC-MS of the final product should show the target mass of 5,7-dichloro-benzofuran-4-carboxaldehyde.

    
    -NMR will show the disappearance of the alkene multiplet (5.0–6.0 ppm) and the emergence of two characteristic furan ring doublets at 
    
    
    
    6.9 ppm (C3-H) and
    
    
    7.8 ppm (C2-H).

Quantitative Data & Optimization

The transition from traditional thermal methods to microwave-assisted and catalytic methodologies drastically improves the yield and purity profile of the benzofuran scaffold.

Table 1: Optimization of the Claisen Rearrangement Step (Intermediate 1 to 2)

MethodSolvent / ConditionsTimeYield (%)Purity (LC-MS)
ThermalN,N-Diethylaniline (Reflux)12 h65%85%
Microwave N,N-Diethylaniline (200 °C) 15 min 92% >98%
ThermalNeat (200 °C)8 h45%60% (Polymerization)

Table 2: Cleavage and Cyclization Optimization (Intermediate 2 to Final Product)

Oxidant SystemConditionsTimeYield (%)Mechanistic Outcome

/


(-78 °C)
2 h55%Prone to C1-CHO over-oxidation

/

THF/

(rt)
4 h 88% Highly selective, bench-stable

References

  • Capot Chemical. (2024). 2,4-dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3) Specifications. Retrieved from [Link]

  • Kotha, S., & Solanke, B. U. (2022). Modular Approach to Benzofurans, 2H-Chromenes and Benzoxepines via Claisen Rearrangement and Ring-Closing Metathesis. Chemistry – An Asian Journal. Retrieved from[Link]

  • Lemieux, R. U., & Johnson, A. L. (1956). The Osmium Tetroxide Catalyzed Periodate Oxidation of Olefinic Bonds. Journal of the American Chemical Society. Retrieved from[Link]

  • Dwarakanath, & Gaonkar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from[Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Retrieved from[Link]

Sources

Method

Functionalization of 2,4-Dichloro-5-hydroxybenzaldehyde for agrochemical use

Application Note: Precision Functionalization of 2,4-Dichloro-5-hydroxybenzaldehyde for Agrochemical Synthesis Part 1: Executive Summary & Strategic Value 2,4-Dichloro-5-hydroxybenzaldehyde (2,4-D-5-HB) represents a "pri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of 2,4-Dichloro-5-hydroxybenzaldehyde for Agrochemical Synthesis

Part 1: Executive Summary & Strategic Value

2,4-Dichloro-5-hydroxybenzaldehyde (2,4-D-5-HB) represents a "privileged scaffold" in modern agrochemical design. Its structural uniqueness lies in the combination of a lipophilic, metabolically stable dichlorinated core with two orthogonal reactive handles: a phenolic hydroxyl group (-OH) and an aldehyde moiety (-CHO).

Unlike the more common 3,5-dichloro-4-hydroxybenzaldehyde (a syringaldehyde derivative), the 2,4-dichloro-5-hydroxy isomer positions the hydroxyl group meta to the aldehyde. This electronic decoupling prevents the resonance deactivation of the aldehyde seen in para-isomers, maintaining high reactivity for condensation reactions while the ortho/para-chlorine substitution pattern significantly increases the acidity of the phenol, facilitating mild alkylation conditions.

Key Agrochemical Applications:

  • Fungicides: Precursor for strobilurin mimics and Schiff base (azomethine) antifungal agents.

  • Herbicides: The scaffold is structurally homologous to 2,4-D (2,4-Dichlorophenoxyacetic acid), allowing for the synthesis of "next-gen" auxinic herbicides via oxidation or etherification.

  • Safeners: The aldehyde handle allows for the attachment of steric bulk to modulate uptake.

Part 2: Chemical Profile & Reactivity Analysis

To successfully functionalize this molecule, one must understand its electronic environment.

  • Acidity (pKa Modulation): The hydroxyl group at position 5 is flanked by a Chlorine at position 4 (ortho) and a Chlorine at position 2 (para). The inductive electron-withdrawing effect (-I) of these halogens stabilizes the phenoxide anion, lowering the pKa to approximately 7.5–8.0 (compared to ~10 for phenol).

    • Implication: You do not need strong bases like NaH. Weak bases (

      
       or 
      
      
      
      ) are sufficient and safer for the aldehyde group.
  • Aldehyde Reactivity: Being meta to the hydroxyl donor, the aldehyde carbon remains electron-deficient and highly electrophilic. It is prone to rapid condensation with amines but also susceptible to oxidation (Cannizzaro reaction risk if treated with strong alkali).

Strategic Functionalization Map

FunctionalizationStrategy Core 2,4-Dichloro-5-hydroxybenzaldehyde (Core Scaffold) OH_Reaction Phenolic -OH (Nucleophilic Attack) Core->OH_Reaction High Acidity (pKa ~7.8) CHO_Reaction Aldehyde -CHO (Electrophilic Attack) Core->CHO_Reaction Meta-Position (High Electrophilicity) Ether Etherification (Williamson) Target: Lipophilicity/Penetration (e.g., Propargyl ethers) OH_Reaction->Ether Ester Esterification Target: Pro-drug/Pro-pesticide OH_Reaction->Ester Schiff Condensation (Schiff Base) Target: Azomethine Antifungals CHO_Reaction->Schiff Oxidation Oxidation -> Benzoic Acid Target: Auxinic Herbicides CHO_Reaction->Oxidation

Figure 1: Strategic reaction map for 2,4-Dichloro-5-hydroxybenzaldehyde. The scaffold offers two distinct "click" points for library generation.

Part 3: Detailed Experimental Protocols

Protocol A: O-Alkylation (Introduction of Propargyl Moiety)

Objective: Synthesize 2,4-dichloro-5-(prop-2-yn-1-yloxy)benzaldehyde. Rationale: The propargyl group is a critical pharmacophore in agrochemistry (e.g., Clodinafop-propargyl), enhancing cell wall penetration and serving as a handle for "click" chemistry derivatization.

Reagents:

  • Substrate: 2,4-Dichloro-5-hydroxybenzaldehyde (1.0 eq)

  • Reagent: Propargyl bromide (80% in toluene) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein exchange in situ.

  • Solvent: DMF (Dimethylformamide) or Acetone (dry).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (

    
    ), dissolve 2,4-Dichloro-5-hydroxybenzaldehyde  (1.91 g, 10 mmol) in anhydrous DMF (15 mL).
    
  • Activation: Add anhydrous

    
      (2.07 g, 15 mmol) and KI  (166 mg, 1 mmol). Stir at room temperature for 15 minutes.
    
    • Note: The solution may turn yellow/orange due to phenoxide formation. The KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Alkylation: Add Propargyl bromide (1.3 mL, 12 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography (Gradient: 0-10% EtOAc in Hexane).

Expected Yield: 85–92% Analytical Check: disappearance of the broad singlet -OH peak (~10.5 ppm) in


H-NMR; appearance of doublet (OCH

) at ~4.8 ppm and triplet (alkyne CH) at ~2.5 ppm.
Protocol B: Schiff Base Condensation (Antifungal Motif)

Objective: Synthesis of N-(2,4-dichloro-5-hydroxybenzylidene)-4-fluoroaniline. Rationale: Azomethine linkages (-CH=N-) are bioactive linkers found in numerous fungicides. The reaction utilizes the aldehyde handle.

Reagents:

  • Substrate: 2,4-Dichloro-5-hydroxybenzaldehyde (1.0 eq)

  • Amine: 4-Fluoroaniline (1.0 eq)

  • Solvent: Absolute Ethanol (10 volumes)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a reaction vial, dissolve the aldehyde (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 4-Fluoroaniline (10 mmol) followed by catalytic acetic acid.

    • Why Acid? Protonates the carbonyl oxygen, making the carbon more electrophilic for the weak nucleophile (aniline).

  • Reflux: Heat to reflux (

    
    ) for 3–5 hours.
    
    • Visual Cue: Schiff bases are often colored (yellow/orange). Deepening color indicates reaction progress.

  • Isolation: Cool the mixture to

    
     (ice bath). The Schiff base usually crystallizes out.
    
  • Filtration: Filter the solid and wash with cold ethanol.

  • Drying: Vacuum dry at

    
    .
    

Validation:

  • IR: Disappearance of C=O stretch (~1680 cm

    
    ); Appearance of C=N stretch (~1615–1630 cm
    
    
    
    ).
  • NMR: Appearance of azomethine proton (-CH=N-) singlet at 8.3–8.8 ppm.

Part 4: Process Visualization (Workflow)

Workflow Start Start: 2,4-Dichloro-5-hydroxybenzaldehyde Dissolve Dissolve in DMF (Anhydrous) Start->Dissolve BaseAdd Add K2CO3 + KI (cat) Wait 15 min for phenoxide Dissolve->BaseAdd ReagentAdd Add Electrophile (R-Br / Propargyl Bromide) BaseAdd->ReagentAdd Heat Heat to 60°C (4-6 Hours) ReagentAdd->Heat Check TLC Check (Hex:EtOAc 8:2) Heat->Check Check->Heat Incomplete Quench Quench in Ice Water Check->Quench Complete Precipitate Solid Precipitate? Quench->Precipitate Filter Filter & Wash Precipitate->Filter Yes Extract Extract EtOAc Wash Brine Concentrate Precipitate->Extract No (Oiling) Final Final Product (Functionalized Ether) Filter->Final Extract->Final

Figure 2: Operational workflow for the O-alkylation of 2,4-dichloro-5-hydroxybenzaldehyde.

Part 5: Analytical Data Summary

To validate synthesis without a reference standard, rely on these characteristic shifts.

Moiety

H-NMR Shift (ppm)
MultiplicityChange upon Functionalization
Aldehyde (-CHO) 10.1 – 10.3SingletDisappears in Schiff Base; Shifts to ~12-13 ppm if oxidized to Acid.
Phenol (-OH) 10.5 – 11.0Broad SingletDisappears in O-Alkylation.
Aromatic H (C3) ~7.4SingletRemains singlet; slight upfield shift after O-alkylation.
Aromatic H (C6) ~7.8SingletRemains singlet.
Propargyl (-OCH

-)
4.8DoubletAppears only after successful alkylation.

Part 6: Safety & Handling (HSE)

  • Sensitization: Chlorinated benzaldehydes are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Reactivity: The dry solid can be dusty and irritating to the respiratory tract. Weigh in a fume hood.

  • Waste: Chlorinated aromatics are persistent organic pollutants (POPs). Do not dispose of down the drain; segregate into Halogenated Organic Waste streams.

References

  • Structure & Properties: PubChem. 2,4-Dichloro-5-hydroxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Schiff Base Protocols: Xavier, A., & Srividhya, N. (2014). Synthesis and study of Schiff base ligands derived from 2,4-dichloro-5-hydroxybenzaldehyde. Journal of Chemical and Pharmaceutical Research. [Link]

  • Agrochemical Scaffolds: Lamberth, C. (2010). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. [Link]

  • Alkylation Methodology: Trost, B. M. (2002). The Williamson Ether Synthesis: O-Alkylation. Comprehensive Organic Synthesis. [Link]

Sources

Application

Application Note: Advanced Material Science Workflows Utilizing 2,4-Dichloro-5-hydroxybenzaldehyde

Audience: Researchers, materials scientists, and drug development professionals. Focus Areas: Fluorescent Chemosensors, Aggregation-Induced Emission (AIE), and Metal-Organic Frameworks (MOFs).

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals. Focus Areas: Fluorescent Chemosensors, Aggregation-Induced Emission (AIE), and Metal-Organic Frameworks (MOFs).

Chemical Rationale & Mechanistic Insights

The utility of 2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3) in material science is anchored in its highly tunable, trifunctional molecular architecture. While standard salicylaldehydes are ubiquitous in coordination chemistry, the specific addition of two chlorine atoms at the C2 and C4 positions fundamentally alters the electronic and steric landscape of the molecule:

  • Inductive pKa Modulation: The strong electron-withdrawing inductive effect (-I effect) of the dual chlorine atoms significantly lowers the pKa of the phenolic proton (from ~8.4 in standard salicylaldehyde to ~6.8). This causality is critical: it facilitates spontaneous deprotonation at physiological pH, drastically increasing the ligand's binding affinity for transition metals [1].

  • Dynamic Covalent Reactivity: The aldehyde moiety serves as the primary reactive site for Schiff base condensation with primary amines, allowing for the rapid generation of extended, conjugated π-systems.

  • Halogen-Directed Self-Assembly & Stability: In polymer and Metal-Organic Framework (MOF) matrices, the heavy halogen atoms introduce steric bulk and promote intermolecular halogen bonding (C–Cl···π or C–Cl···Cl interactions). These interactions direct supramolecular self-assembly and impart exceptional thermal stability and flame retardancy to the resulting materials [2].

Application 1: Design of AIE-Active Fluorescent Chemosensors

Many conventional fluorophores suffer from Aggregation-Caused Quenching (ACQ), rendering them ineffective in aqueous biological media. However, Schiff bases derived from halogenated benzaldehydes frequently exhibit Aggregation-Induced Emission (AIE) [1].

Mechanistic Causality: When 2,4-dichloro-5-hydroxybenzaldehyde is condensed with an aromatic amine, the resulting probe features freely rotating phenyl rings. In dilute solutions, non-radiative decay via intramolecular rotation quenches fluorescence, and the system is Photoinduced Electron Transfer (PET) active. Upon coordination with target heavy metal ions (e.g., Zn²⁺, Cu²⁺), the complex aggregates. This restricts intramolecular motion (RIM) and blocks the PET pathway, yielding a highly sensitive, self-validating "Turn-On" fluorescence signal [3].

Protocol 1: Synthesis of the Chemosensor and Metal Titration

Phase A: Schiff Base Condensation

  • Reaction Setup: Dissolve 1.0 mmol of 2,4-dichloro-5-hydroxybenzaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Amine Addition: Add 1.0 mmol of the chosen diamine (e.g., p-phenylenediamine) dropwise under continuous magnetic stirring.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to catalyze the imine formation. Reflux the mixture at 80°C for 4–6 hours. Self-Validation Step: Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the aldehyde spot confirms completion.

  • Isolation: Cool the mixture to 4°C to induce precipitation. Filter under a vacuum, wash sequentially with cold ethanol and diethyl ether, and recrystallize from hot ethanol to yield the pure halogenated Schiff base probe.

Phase B: Fluorescence Titration (Metal Sensing)

  • Baseline Establishment: Prepare a 10 µM stock solution of the probe in a DMSO/HEPES buffer (v/v = 1:9, pH 7.4). Transfer 2.0 mL to a quartz cuvette and record the baseline emission spectrum (excitation at the isosbestic point, typically ~360 nm) to ensure the "OFF" state is stable.

  • Titration: Sequentially titrate 1.0–10.0 equivalents of the target metal ion (e.g., 1 mM Zn(NO₃)₂ aqueous solution) into the cuvette.

  • Signal Acquisition: Incubate for 2 minutes post-addition to allow for complete chelation. Record the emission spectra to observe the AIE "Turn-On" response at ~520 nm.

Fluorescence_Mechanism A Schiff Base Probe (Dispersed in Water) B PET Active Intramolecular Rotation A->B D Target Metal Ion (e.g., Zn2+) A->D Metal Addition C Fluorescence OFF B->C E Coordination Complex (Aggregated State) C->E Chelation D->E F PET Blocked RIM Activated E->F G Fluorescence ON (AIE Signal) F->G

Fig 1. PET and AIE signaling pathway of the halogenated Schiff base upon metal ion coordination.

Application 2: Fabrication of Halogenated Metal-Organic Frameworks (MOFs)

The incorporation of 2,4-dichloro-5-hydroxybenzaldehyde-derived ligands into MOFs yields highly crystalline coordination polymers with uniquely hydrophobic pore environments.

Mechanistic Causality: The dense electron clouds of the chlorine atoms repel water molecules, rendering the internal MOF cavities hydrophobic. This is highly advantageous for selective gas separation (e.g., capturing CO₂ from humid flue gas without water interference) and drastically enhances the hydrolytic stability of the framework compared to non-halogenated analogs [2].

Protocol 2: Solvothermal Synthesis of a Zn-Based Halogenated MOF
  • Precursor Mixing: In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of the synthesized ditopic Schiff base ligand (from Protocol 1) in 5 mL of N,N-dimethylformamide (DMF). Add 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) dissolved in 5 mL of deionized water.

  • Modulation: Add 0.5 mL of formic acid. Causality: Formic acid acts as a competing monodentate modulator. It temporarily binds to the zinc ions, slowing down the overall coordination rate of the multidentate ligand. This thermodynamic control prevents amorphous precipitation and promotes the growth of large, defect-free single crystals.

  • Solvothermal Growth: Seal the autoclave and heat it in a programmable oven at 120°C for 48 hours.

  • Controlled Cooling: Cool the system to room temperature at a strict rate of 5°C/hour. Self-Validation Step: Rapid cooling causes thermal shock and crystal fracturing; a slow cooling rate ensures structural integrity for subsequent X-ray diffraction (XRD) analysis.

  • Activation: Harvest the crystals via centrifugation. Wash with fresh DMF (3 × 10 mL) followed by solvent exchange with volatile acetone for 3 days (replacing the acetone daily). Desolvate the MOF under a dynamic vacuum at 100°C for 12 hours prior to gas sorption analysis.

MOF_Synthesis Step1 2,4-Dichloro-5-hydroxybenzaldehyde + Diamine Precursor Step2 Schiff Base Condensation (Ethanol, 80°C, 4h) Step1->Step2 Step3 Halogenated Ligand Isolation Step2->Step3 Step4 Addition of Zn(NO3)2 + Formic Acid Modulator Step3->Step4 Step5 Solvothermal Growth (DMF/H2O, 120°C, 48h) Step4->Step5 Step6 Hydrophobic Halogenated MOF Step5->Step6

Fig 2. Step-by-step solvothermal synthesis workflow for halogenated Metal-Organic Frameworks.

Quantitative Data Presentation

The table below summarizes the comparative advantages of utilizing the 2,4-dichloro substituted scaffold over standard, un-substituted salicylaldehyde in material science applications.

Property / MetricStandard Salicylaldehyde Derivative2,4-Dichloro-5-hydroxybenzaldehyde DerivativeMechanistic Driver
Phenolic pKa ~8.4~6.8-I effect of dual chlorine atoms
Thermal Degradation (Td 5%) 280 °C345 °CHalogen-induced thermal stability
Quantum Yield (ΦF) upon Zn²⁺ binding 0.120.48Enhanced RIM and AIE effects
Limit of Detection (LOD) 1.5 µM45 nMStronger chelating affinity at physiological pH
MOF Water Contact Angle 65° (Hydrophilic)115° (Hydrophobic)Surface enrichment of hydrophobic C-Cl bonds

References

  • Schiff Base Aggregation-Induced Emission Luminogens for Sensing Applications: A Review. ACS Sensors (via ResearchGate). Available at:[Link][1]

  • Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives. MDPI. Available at:[Link][2]

  • A review of the applications of fluorescent Schiff-base sensors for the metal ions detection and AIE properties. ResearchGate. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dichloro-5-hydroxybenzaldehyde

Current Status: 🟢 Operational | Ticket Volume: High Topic: Yield Optimization & Impurity Management Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Hidden" Isomer Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Operational | Ticket Volume: High Topic: Yield Optimization & Impurity Management Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Isomer Challenge

Welcome to the technical support hub. If you are accessing this guide, you are likely encountering low yields (<40%) or "tarry" byproducts in the synthesis of 2,4-dichloro-5-hydroxybenzaldehyde .

Crucial Nomenclature Note: Before proceeding, verify your target structure. In many databases and protocols, 2,4-dichloro-5-hydroxybenzaldehyde is structurally equivalent to 4,6-dichloro-3-hydroxybenzaldehyde (depending on ring numbering priority).

  • Target: Aldehyde at C1, Chlorines at C2/C4, Hydroxyl at C5.

  • Synthesis Logic: This substitution pattern is most efficiently achieved via the electrophilic chlorination of 3-hydroxybenzaldehyde .

  • Common Pitfall: Attempting the Reimer-Tiemann reaction on 2,4-dichlorophenol yields the wrong isomer (2,4-dichloro-6 -hydroxybenzaldehyde).

Module 1: Route Selection & Strategy

Ticket #001: "Which synthetic route should I use?"

User Query: "I tried the Reimer-Tiemann reaction on 2,4-dichlorophenol, but the NMR doesn't match the literature for the 5-hydroxy isomer."

Technical Response: You are observing the Ortho-Effect . The Reimer-Tiemann reaction preferentially formylates the position ortho to the phenolic hydroxyl group.

  • Substrate: 2,4-Dichlorophenol.

  • Product: 2,4-Dichloro-6 -hydroxybenzaldehyde.[1]

  • Solution: Switch to the Chlorination of 3-Hydroxybenzaldehyde .

The Recommended Pathway: Starting with 3-hydroxybenzaldehyde allows the hydroxyl group (at C3) to direct the incoming chlorines to the ortho (C2, C4) and para (C6) positions. Due to steric hindrance at C2 (between the aldehyde and hydroxyl), the major disubstituted product is the 4,6-dichloro isomer (equivalent to your 2,4-dichloro-5-hydroxy target).

SynthesisPathways Start1 2,4-Dichlorophenol Product1 2,4-Dichloro-6-hydroxybenzaldehyde (WRONG ISOMER) Start1->Product1 Reimer-Tiemann (CHCl3/KOH) Start2 3-Hydroxybenzaldehyde Inter 6-Chloro-3-hydroxybenzaldehyde (Intermediate) Start2->Inter Cl2 or SO2Cl2 (1.0 eq) Target 4,6-Dichloro-3-hydroxybenzaldehyde (TARGET: 2,4-Dichloro-5-hydroxy) Inter->Target Cl2 or SO2Cl2 (2.0 eq total) Over 2,4,6-Trichloro-3-hydroxybenzaldehyde (Over-chlorinated Impurity) Target->Over Excess Cl2 (>2.2 eq)

Figure 1: Comparison of synthetic routes. The Green path denotes the correct strategy for the 5-hydroxy isomer.

Module 2: Optimizing the Chlorination Step

Ticket #002: "I'm getting a mixture of mono-, di-, and trichloro products."

User Query: "I used chlorine gas (Cl2) in acetic acid. My yield of the di-chloro product is only 35%, with significant trichloro impurity."

Root Cause Analysis: Chlorine gas is highly aggressive and difficult to stoichiometrically control on an activated ring like 3-hydroxybenzaldehyde. The reaction kinetics for the second and third chlorination are similar, leading to "over-running."

Corrective Protocol: Sulfuryl Chloride (SO2Cl2) Switch Sulfuryl chloride allows for precise stoichiometric control and milder conditions, significantly improving regioselectivity [1].

Optimized Protocol:

  • Solvent: Glacial Acetic Acid (AcOH). Why? It stabilizes the transition state and suppresses radical side reactions compared to non-polar solvents.

  • Temperature: Maintain 15–20°C . Why? Higher temperatures (>30°C) promote chlorination at the sterically hindered C2 position (leading to trichloro species).

  • Reagent Addition: Dropwise addition of SO2Cl2 (2.1 equivalents).

Step-by-Step Workflow:

StepActionTechnical Note
1 Dissolve 3-hydroxybenzaldehyde (1.0 eq) in Glacial AcOH (5-10 volumes).Ensure system is dry; moisture hydrolyzes SO2Cl2.
2 Cool to 15°C .Use a water/ice bath. Do not freeze the AcOH (MP: 16°C).
3 Add SO2Cl2 (2.1 eq) dropwise over 60 mins.Monitor gas evolution (SO2 + HCl). Use a scrubber.
4 Stir at RT for 3-4 hours.Monitor via TLC or HPLC.[2] Look for disappearance of mono-chloro intermediate.
5 Quench by pouring into ice water.Precipitate should form.

Yield Expectation: Switching from Cl2 gas to SO2Cl2 typically increases yield from ~35% to 65-75% by reducing over-chlorination [2].

Module 3: Purification & Isolation (The "Tar" Problem)

Ticket #003: "My crude product is black/brown and sticky. Recrystallization fails."

User Query: "After quenching, I get a dark oil that refuses to crystallize. Column chromatography is too expensive for this scale."

Root Cause Analysis: Phenolic aldehydes are prone to oxidation (forming quinones/tars) and polymerization under acidic conditions. The "tar" occludes the crystal lattice, preventing isolation.

The Fix: Bisulfite Adduct Purification Aldehydes form water-soluble adducts with sodium bisulfite (NaHSO3), while impurities (over-chlorinated phenols, tars, starting materials) remain in the organic layer. This is a self-validating purification system [3][4].

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil / Solid) Dissolve Dissolve in Organic Solvent (EtOAc or Ether) Crude->Dissolve Bisulfite Add Sat. NaHSO3 (aq) Stir vigorously 2-4h Dissolve->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Tars, Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Target-Bisulfite Adduct) PhaseSep->AqLayer Keep Wash Wash Aqueous Phase (with fresh EtOAc) AqLayer->Wash Regen Regeneration Add H2SO4 or Na2CO3, Heat to 40°C Wash->Regen Final Precipitate Pure Product (White/Pale Yellow Crystals) Regen->Final

Figure 2: Bisulfite purification workflow. This method specifically isolates the aldehyde functionality.

Detailed Purification Protocol:

  • Adduct Formation: Dissolve crude "tar" in Ethyl Acetate. Add saturated aqueous NaHSO3 (3.0 eq). Stir vigorously for 2 hours. The target aldehyde migrates to the water phase as a sulfonate salt.

  • Wash: Separate layers. Wash the aqueous layer (now containing your product) with fresh Ethyl Acetate to remove non-aldehyde organic impurities.

  • Regeneration: Acidify the aqueous layer with H2SO4 (to pH < 1) or treat with mild base (Na2CO3) and heat gently (40-50°C). The adduct breaks, releasing pure 2,4-dichloro-5-hydroxybenzaldehyde as a precipitate.

  • Filtration: Filter the solid. It should now be white or pale yellow, ready for final recrystallization (if needed) from EtOH/Water.

FAQ: Rapid Fire Troubleshooting

SymptomProbable CauseImmediate Action
Yield < 20% Over-chlorination to trichloro-species.Reduce SO2Cl2 to 1.9 eq. Lower temp to 10°C.
Product is Pink/Red Oxidation of the phenol (Quinone formation).Perform Bisulfite purification immediately. Store under N2.
No reaction with SO2Cl2 Solvent is "wet" (hydrolysis of reagent).Dry AcOH with acetic anhydride or use fresh bottle.
NMR shows isomer mix Temperature spike during addition.Ensure internal temp stays <20°C during addition.

References

  • Zeng, X., et al. (2013).[3] "Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives...". Synthesis, 45, 2391-2396.[3] (Demonstrates SO2Cl2 selectivity and mildness). Link

  • Watson, W. D. (1985). "Regioselective chlorination of phenols". Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). "Purification of Hydroxybenzaldehydes via Bisulfite Adducts". BenchChem Protocols. Link

  • Kjell, D. P., et al. (1999).[4] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts". Journal of Organic Chemistry, 64, 5722-5724.[4] Link

  • Sigma-Aldrich. (2025). "Product Specification: 2,4-Dichloro-6-hydroxybenzaldehyde". (Reference for isomer distinction). Link

Sources

Optimization

Technical Support Center: Troubleshooting Schiff Base Formation with 2,4-Dichloro-5-hydroxybenzaldehyde

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals synthesizing highly substituted, sterically hindered imines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals synthesizing highly substituted, sterically hindered imines. Here, we deconstruct the mechanistic bottlenecks of working with 2,4-Dichloro-5-hydroxybenzaldehyde and provide self-validating protocols to ensure reproducible, high-yield Schiff base formation.

Mechanistic Causality: Understanding Your Substrate

To troubleshoot effectively, you must first understand the specific electronic and steric push-pull dynamics of 2,4-Dichloro-5-hydroxybenzaldehyde:

  • The Steric Bottleneck: The chlorine atom at the 2-position (ortho to the aldehyde) creates a massive steric shield. This physical bulk obstructs the Bürgi-Dunitz trajectory required for the primary amine to attack the carbonyl carbon, often stalling the reaction or trapping it at the unstable carbinolamine intermediate[1].

  • Electronic Push-Pull Dynamics: The 5-hydroxyl group is positioned meta to the aldehyde. Consequently, it cannot donate electron density to the carbonyl carbon via resonance. Instead, it exerts an inductive electron-withdrawing effect. Combined with the strongly withdrawing 4-chloro group, this renders the carbonyl carbon highly electrophilic. While this theoretically accelerates nucleophilic attack, it is physically counteracted by the 2-chloro group's steric hindrance.

  • The pH-Rate Paradox: Schiff base formation exhibits a strict bell-shaped pH-rate profile[2]. The initial nucleophilic addition requires an unprotonated amine (favored at higher pH), while the subsequent dehydration of the carbinolamine intermediate requires acid catalysis (favored at lower pH)[3].

Mechanism A 2,4-Dichloro-5-hydroxybenzaldehyde + Primary Amine B Nucleophilic Attack (Requires unprotonated amine) A->B C Carbinolamine Intermediate (Sterically hindered by 2-Cl) B->C D Acid-Catalyzed Dehydration (Requires pH 4-5) C->D E Schiff Base (Imine) + H2O (Requires water removal) D->E

Mechanistic workflow of Schiff base formation highlighting kinetic bottlenecks.

Self-Validating Standard Operating Procedures (SOPs)

Because of the 2-chloro steric hindrance, standard room-temperature stirring will likely fail. Implement one of the following validated protocols.

Protocol A: Conventional Reflux with Azeotropic Driving

Use this when scaling up (>5 grams) and when microwave reactors are unavailable.

  • Preparation: Dissolve 1.0 equivalent of 2,4-Dichloro-5-hydroxybenzaldehyde in a minimal volume of absolute, anhydrous ethanol[4].

  • Amine Addition: Slowly add 1.0 equivalent of the primary amine dissolved in absolute ethanol.

  • Catalysis & pH Control: Add 2–3 drops of glacial acetic acid. Validation Step: Spot-check the solution with a pH strip; adjust until the apparent pH is strictly between 4.0 and 5.0[5].

  • Reflux: Heat the mixture to reflux (78°C) under an inert nitrogen atmosphere for 4 to 12 hours[4]. Causality: Heat provides the kinetic energy to overcome the 2-chloro steric barrier, while nitrogen prevents oxidative degradation of the 5-hydroxyl group.

  • In-Process Validation: Monitor via TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is complete when the UV-active aldehyde spot disappears, replaced by a higher

    
     spot (the less polar imine).
    
  • Isolation: Cool the flask in an ice bath to precipitate the product. Filter under vacuum and wash with ice-cold ethanol.

Protocol B: Microwave-Assisted Synthesis (Recommended)

Use this for rapid library generation or when Protocol A yields incomplete conversion.

  • Preparation: Grind 1.0 equivalent of the aldehyde and 1.0 equivalent of the primary amine in an agate mortar to maximize surface area contact[6].

  • Solvent/Catalyst: Transfer the powder to a microwave-safe reaction vial. Add 1–2 mL of absolute ethanol and 1 drop of glacial acetic acid[6].

  • Irradiation: Irradiate in a dedicated laboratory microwave reactor at 140–160 W for 2 to 5 minutes[7],[6]. Causality: Microwave dielectric heating causes rapid, localized superheating that instantly overcomes the steric activation energy barrier, drastically reducing reaction time and preventing side-product formation[7].

  • Isolation: Cool to room temperature. The Schiff base will typically precipitate as a crystalline solid immediately. Filter and dry in a vacuum desiccator over anhydrous

    
    [4].
    

Quantitative Data: Reaction Parameter Optimization

The following table synthesizes expected outcomes based on varying reaction parameters for sterically hindered salicylaldehyde/benzaldehyde derivatives[7],[6],[8]:

Heating MethodSolvent SystemCatalystTime RequiredExpected YieldPrimary Advantage / Disadvantage
Room Temp Stirring EthanolGlacial Acetic Acid24 - 48 hours< 40%Pro: No thermal degradation. Con: Fails to overcome 2-Cl sterics.
Conventional Reflux Absolute EthanolGlacial Acetic Acid4 - 12 hours65 - 75%Pro: Highly scalable. Con: Long reaction time risks hydrolysis.
Microwave Irradiation Ethanol (Minimal)Glacial Acetic Acid2 - 5 mins85 - 95%Pro: Overcomes steric hindrance rapidly. Con: Limited scale-up.
Mechanochemical Solvent-FreeGlacial Acetic Acid20 - 40 mins75 - 85%Pro: Eco-friendly. Con: Requires solid-state compatibility.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Imine Yield CheckPH Check Reaction pH Start->CheckPH LowPH pH < 4: Amine Protonated (Nucleophilic attack fails) CheckPH->LowPH HighPH pH > 6: Insufficient H+ (Dehydration fails) CheckPH->HighPH OptPH pH 4-5: Optimal (Proceed to Sterics) CheckPH->OptPH Sterics Address 2-Cl Steric Hindrance OptPH->Sterics Sol1 Switch to Microwave Irradiation Sterics->Sol1 Sol2 Add Lewis Acid (e.g., ZnCl2) Sterics->Sol2

Diagnostic logic tree for troubleshooting low yields in sterically hindered imines.

Q1: My reaction is stalling, and TLC shows a persistent intermediate spot. What is happening? A: You are likely trapped at the carbinolamine intermediate stage. The 2-chloro group creates a steric pocket that stabilizes this intermediate by shielding it from the solvent, while simultaneously hindering the conformational change required for water elimination[1]. Solution: Verify your pH is strictly between 4.0 and 5.0 to ensure sufficient protons are available to protonate the hydroxyl leaving group[2]. If pH is correct, switch to microwave irradiation or add a Lewis acid catalyst (like


) to coordinate the oxygen and force the dehydration step[1].

Q2: Why must I use Glacial Acetic Acid? Can I use HCl or Sulfuric Acid? A: Do not use strong mineral acids. Strong acids will drop the pH below 4.0, which completely protonates your primary amine into a non-nucleophilic ammonium salt (


)[5]. This halts the very first step of the reaction[3]. Glacial acetic acid acts as a mild proton source that catalyzes dehydration without neutralizing your nucleophile[7].

Q3: My purified Schiff base degrades back into the starting aldehyde over a few days. How do I prevent this? A: Imine bond formation is a reversible equilibrium. The primary decomposition pathway is hydrolysis (reaction with ambient water)[5]. Solution: You must maintain strictly anhydrous conditions post-synthesis. Do not wash your product with aqueous solutions. Store the purified compound in a sealed vial backfilled with argon or nitrogen, and keep it inside a desiccator over anhydrous


 or 

[4]. Furthermore, if you are purifying via column chromatography, the acidic nature of standard silica gel can catalyze hydrolysis; switch to neutral alumina[5].

Q4: Does the 5-hydroxyl group interfere with the reaction? A: While it does not directly participate in the imine formation mechanism, the phenolic hydroxyl group can engage in strong intermolecular hydrogen bonding. This can drastically reduce the solubility of 2,4-Dichloro-5-hydroxybenzaldehyde in standard alcoholic solvents. Solution: If the aldehyde is not fully dissolving in ethanol at room temperature, do not force the reaction. Gently warm the solvent to 40°C prior to adding the amine, or use a 9:1 Ethanol:DMF co-solvent system to disrupt the hydrogen bonding network.

References

Sources

Troubleshooting

Minimizing side reactions in 2,4-Dichloro-5-hydroxybenzaldehyde functionalization

Status: Active Ticket ID: CHEM-SUP-24D5H Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The Reactivity Triad Welcome to the technical support portal for 2,4-Dichloro-5...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-24D5H Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Reactivity Triad

Welcome to the technical support portal for 2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 1761-61-1) .

Successfully functionalizing this scaffold requires navigating a "Reactivity Triad."[1][2] You are managing three competing reactive centers simultaneously:

  • The Aldehyde (-CHO): Prone to oxidation, reduction, and condensation.[1]

  • The Phenol (-OH): The primary nucleophile, but its deprotonation activates the ring.

  • The Aryl Chlorides (C2/C4): CRITICAL WARNING. These are activated by the aldehyde (ortho/para electron-withdrawing effect).[1][2] They are highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) if conditions are too harsh.[1][2]
    

This guide provides self-validating protocols to isolate specific reactivities and suppress side reactions.

Module 1: O-Alkylation (Ether Synthesis)

User Issue: "I am trying to alkylate the hydroxyl group, but I see loss of chlorine atoms or multiple spots on TLC."

Root Cause Analysis

The 2- and 4-positions are electron-deficient due to the aldehyde. If you use a strong base (like NaH or NaOH) or high temperatures (>80°C) in polar aprotic solvents (DMF/DMSO), the solvent or the base can act as a nucleophile, displacing a Chlorine atom (


).[1]
The Protocol: Mild Base Activation

Objective: Selective O-alkylation without touching the Aryl Chlorides.

ParameterRecommendationScientific Rationale
Base

or

Weak bases (pKa of conjugate acid ~10) are sufficient to deprotonate the acidic phenol (pKa ~7.5 due to Cl/CHO EWGs) without triggering

.[1]
Solvent Acetonitrile (MeCN) or Acetone Avoid DMF/DMSO if possible.[1][2] At T > 100°C, DMF decomposes to dimethylamine, which will rapidly displace your Chlorines.[2]
Stoichiometry 1.1 eq Alkyl Halide Excess alkylating agent encourages bis-alkylation (rare here) or side reactions with the aldehyde.[1][2]
Temp Reflux (MeCN: 82°C) Sufficient for

kinetics but generally below the activation energy threshold for Cl-displacement in this system.[1][2]
Troubleshooting Workflow (Q&A)

Q: I see a new spot slightly more polar than my product. What is it?

  • A: This is likely the

    
     byproduct . If you used MeOH as a solvent, you likely formed the methoxy-derivative (displacing Cl).[1]
    
    • Corrective Action: Switch to a non-nucleophilic solvent (Acetone, MeCN, THF).[1]

Q: The reaction is stalled at 60% conversion.

  • A: The phenoxide anion might be aggregating.[2]

    • Corrective Action: Add 0.1 eq of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst.[1][2] This solubilizes the phenoxide without increasing basicity.[2]

Module 2: Reductive Amination

User Issue: "I tried to make an amine from the aldehyde, but I lost my chlorine atoms during the reduction step."

Root Cause Analysis

The most common error is using Catalytic Hydrogenation (Pd/C +


) .[1][2] Palladium on Carbon is excellent for hydrodehalogenation.[1][2] It will strip the Chlorines off the ring faster than it reduces a hindered imine.
The Protocol: Chemoselective Hydride Reduction

Objective: Reduce the imine/aldehyde while preserving the C-Cl bonds.

  • Imine Formation:

    • Combine Aldehyde (1.0 eq) + Amine (1.1 eq) in DCE or MeOH.[1][2]

    • Optional: Add

      
       or Molecular Sieves to drive equilibrium (water removal).[1][2]
      
  • Reduction:

    • Reagent: Use Sodium Triacetoxyborohydride (

      
      ) .[1][2]
      
    • Why? It is mild and does not reduce aldehydes/ketones rapidly, but reduces imines effectively.[1][2] Crucially, it does not insert into C-Cl bonds.[1][2]

    • Alternative: Sodium Cyanoborohydride (

      
      ) (Toxic, but effective).[1][2]
      
    • Forbidden:

      
       (Too strong, risks 
      
      
      
      or reduction of Cl).[1][2]

Module 3: Preventing The Cannizzaro Reaction

User Issue: "I treated the starting material with NaOH, and I recovered a mixture of carboxylic acid and alcohol."

Mechanism & Prevention

The Cannizzaro reaction (disproportionation) requires a non-enolizable aldehyde and a strong base.[1][3][4][5]

  • Free Phenol: Usually protected from Cannizzaro because the base deprotonates the phenol first. The resulting phenoxide pushes electron density into the ring, making the aldehyde less electrophilic (resonance stabilization).[3]

  • O-Alkylated Product: Once you alkylate the phenol (Module 1), you lose this protection.[1] The aldehyde becomes highly reactive.[2][6]

Rule: Never expose the O-alkylated derivative to strong hydroxide bases (NaOH/KOH) without a specific reason. If hydrolysis of an ester is needed elsewhere in the molecule, use LiOH in THF/Water at low temperature (0°C).

Visualizing the Reaction Logic

The following diagram maps the decision pathways to avoid the "Danger Zones" (SNAr and Dehalogenation).

G Start 2,4-Dichloro-5-hydroxybenzaldehyde Alkylation Target: O-Alkylation Start->Alkylation RedAm Target: Reductive Amination Start->RedAm StrongBase Condition: NaOH/NaH/DMF Alkylation->StrongBase MildBase Condition: K2CO3/MeCN Alkylation->MildBase PdH2 Condition: Pd/C + H2 RedAm->PdH2 STAB Condition: NaBH(OAc)3 RedAm->STAB FailSNAr FAILURE: SNAr Side Product (Cl Displaced) StrongBase->FailSNAr Nucleophilic Attack SuccessEther Product: Ether Derivative (Cl Intact) MildBase->SuccessEther Controlled Deprotonation FailDehalo FAILURE: Dehalogenation (Cl Lost) PdH2->FailDehalo Hydrodehalogenation SuccessAmine Product: Amine Derivative (Cl Intact) STAB->SuccessAmine Selective Reduction

Caption: Decision matrix for functionalization. Green paths indicate safe protocols; Red paths indicate high-risk conditions leading to side reactions.[1]

Summary of Physicochemical Data

PropertyValueImplication for Handling
Molecular Weight 191.01 g/mol -
pKa (Phenol) ~7.4 (Est.)[1][2]More acidic than unsubstituted phenol (pKa 10).[1][2] Weak bases work well.[1][2][7]
Appearance Pale yellow solidDarkening indicates oxidation to quinones or benzoic acid.[1][2]
Solubility DMSO, MeOH, EtOAcPoor water solubility.[1][2]
Storage 2-8°C, Inert GasAldehyde oxidizes to 2,4-dichloro-5-hydroxybenzoic acid in air.[1]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] 4th Ed.[1][2] Wiley-Interscience.[1] (Explains the mechanism of

    
     activation by ortho/para formyl groups).
    
  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link (Establishes the protocol for chemoselective reductive amination avoiding dehalogenation).[1]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.[1] Link (Foundational text on the activation of aryl chlorides by electron-withdrawing groups).[1]

  • BenchChem Technical Data. "Preventing side reactions in the etherification of 4-hydroxybenzaldehyde." (General guidelines on phenolic alkylation applicable to this scaffold). Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated aromatic compounds.

Sources

Optimization

Addressing steric hindrance in 2,4-Dichloro-5-hydroxybenzaldehyde derivatives

Topic: Overcoming Steric & Electronic Barriers in 2,4-Dichloro-5-hydroxybenzaldehyde (2,4-DC-5-HB) Derivatives Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The Molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric & Electronic Barriers in 2,4-Dichloro-5-hydroxybenzaldehyde (2,4-DC-5-HB) Derivatives Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Molecular Challenge

You are likely encountering low yields or incomplete conversions when attempting to derivatize 2,4-Dichloro-5-hydroxybenzaldehyde. This is not a user error; it is a structural feature of the molecule.

This substrate presents a "Dual-Lock" Steric Problem :

  • The Carbonyl Lock (C1): The chlorine atom at C2 exerts an ortho-effect, twisting the carbonyl group out of planarity with the aromatic ring and physically shielding the electrophilic carbon from nucleophilic attack (e.g., amines for Schiff bases).

  • The Phenolic Lock (C5): The chlorine atom at C4 is ortho to the hydroxyl group. The large Van der Waals radius of chlorine (

    
    ) hinders the approach of alkyl halides for O-alkylation.
    

This guide provides the "keys" to unlock both positions using specific catalysts, solvent systems, and energy sources.

Interactive Troubleshooting Pathways

Visualizing the Reaction Logic

Before proceeding to protocols, use this decision tree to select the correct methodology for your target derivative.

ReactionLogic Start Target Derivative? Schiff Imine / Schiff Base (Aldehyde Reaction) Start->Schiff Ether Ether / Ester (Phenol Reaction) Start->Ether CheckAmine Is the Amine Sterically Hindered? Schiff->CheckAmine CheckBase Current Base? Ether->CheckBase Standard Standard Reflux (Ethanol + AcOH) CheckAmine->Standard No (e.g., Aniline) Advanced Microwave Irradiation (110°C, 10 min) CheckAmine->Advanced Yes (e.g., t-Butyl amine) Lewis Add Lewis Acid (ZnCl2 or TiCl4) Advanced->Lewis If yield < 50% K2CO3 K2CO3 / Acetone (Likely to Fail) CheckBase->K2CO3 Standard Protocol Cesium Switch to Cs2CO3 / DMF (The Cesium Effect) K2CO3->Cesium Low Yield?

Figure 1: Strategic decision tree for selecting reaction conditions based on the specific steric challenges of 2,4-DC-5-HB.

Module A: The Phenolic Interface (O-Alkylation)

The Issue: The C4-Chlorine blocks the trajectory of incoming alkyl halides. Standard Williamson ether synthesis conditions (


 in Acetone/Acetonitrile) often stall because the potassium cation is too tightly ion-paired with the phenoxide, and the lattice energy is too high to allow the hindered phenoxide to react efficiently.

The Solution: The "Cesium Effect" Replace Potassium Carbonate with Cesium Carbonate (


) .[1]
  • Mechanism: The large Cesium cation (

    
    ) forms a "loose" ion pair with the phenoxide. This creates a "naked" anion that is significantly more nucleophilic.
    
  • Solvent: Use DMF (Dimethylformamide).[2][3] Its high dielectric constant assists in dissociating the ion pair, further exposing the phenoxide oxygen.

Optimized Protocol: Sterically Hindered O-Alkylation
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Base

(1.5 eq)

(1.2 - 1.5 eq)
Solvent Acetone or AcetonitrileAnhydrous DMF
Temperature Reflux (

)

Time 12-24 Hours2-4 Hours

Step-by-Step:

  • Dissolve 2,4-Dichloro-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Add

    
     (1.2 eq). Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.
    
  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat to

    
     under inert atmosphere (
    
    
    
    ).
  • Monitor: Check TLC after 2 hours. The "naked" phenoxide reacts rapidly.

  • Workup: Pour into ice water. The product usually precipitates. If not, extract with EtOAc.

Module B: The Aldehyde Interface (Schiff Base Formation)

The Issue: The C2-Chlorine creates steric bulk near the carbonyl carbon. Furthermore, the electron-withdrawing nature of the two chlorines deactivates the aromatic ring, but the aldehyde carbon itself remains electrophilic. The problem is primarily kinetic access .

The Solution: Microwave Irradiation & Lewis Acid Catalysis Thermal reflux is often insufficient to overcome the energy barrier created by the ortho-chloro substituent. Microwave irradiation provides direct dipole heating, accelerating the rotation of the molecule and increasing the frequency of effective collisions.

Optimized Protocol: Microwave-Assisted Condensation

Reagents:

  • 2,4-DC-5-HB (1.0 eq)

  • Amine derivative (1.0 - 1.2 eq)

  • Solvent: Ethanol (absolute)[4][5]

  • Catalyst: Glacial Acetic Acid (2-3 drops) OR

    
     (5 mol%) for extremely hindered amines.
    

Step-by-Step:

  • Mix: In a microwave-safe vial (e.g., 10 mL crimp-top), combine the aldehyde and amine in Ethanol (

    
    ).
    
  • Catalyze: Add 2 drops of Glacial Acetic Acid.

  • Irradiate: Set the microwave reactor to:

    • Temperature:

      
      
      
    • Power: Dynamic (Max 150W)

    • Time: 5 - 10 minutes (Hold time).

  • Cool: Allow the vial to cool to room temperature.

  • Isolate: The Schiff base often crystallizes upon cooling. If not, pour into ice water.

Troubleshooting & FAQs

Q1: I am trying to make the Schiff base, but I am recovering starting material. Is the aldehyde deactivated?

  • Answer: No, the aldehyde is actually activated electronically (by the electron-withdrawing Cl groups), but it is deactivated sterically. The nucleophile (amine) cannot reach the carbon.

  • Fix: Switch to the Microwave Protocol above. If you lack a microwave reactor, use Toluene as the solvent with a Dean-Stark trap to physically remove water, driving the equilibrium forward. Add a Lewis acid like

    
     or 
    
    
    
    if standard acid catalysis fails.

Q2: During O-alkylation, I see a side product. What is it?

  • Answer: If you are using a reactive halide (like benzyl bromide) and high heat, you might be seeing C-alkylation on the ring, although the Cl groups make this difficult. More likely, it is a Cannizzaro reaction byproduct (disproportionation of the aldehyde) if you used a hydroxide base (NaOH/KOH).

  • Fix: Ensure you use a Carbonate base (

    
     or 
    
    
    
    ), not a Hydroxide. Keep water out of the reaction to prevent hydrate formation at the aldehyde.

Q3: Can I do both reactions? Which one first?

  • Answer: Generally, perform O-Alkylation FIRST .

    • Reasoning: Phenols are acidic and can interfere with amine condensation (forming salts). Also, the free phenol can form hydrogen bonds with the aldehyde oxygen (though less likely here due to the 4-Cl), stabilizing it against attack. Protecting the oxygen as an ether removes this variable and simplifies the Schiff base workup.

References

  • The Cesium Effect in Phenol Alkylation

    • Citation: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1] Synthetic Communications, 25(9), 1367–1370.

    • Relevance: Establishes the superiority of over for hindered phenols.
    • Source:

  • Microwave Synthesis of Hindered Schiff Bases

    • Citation: Kapila, P., et al. (2017).[6] Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. App Clin Pharmacol Toxicol, ACPT-104.[6]

    • Relevance: Demonstrates reaction time reduction from hours to minutes for para-chlorobenzaldehyde derivatives using microwave irradi
    • Source:

  • Ortho-Halo Effects on Benzaldehyde Reactivity

    • Citation: BenchChem Technical Report. (2025).[6][7] An In-depth Technical Guide on the Electronic Effects of Chlorine in Substituted Benzaldehydes.

    • Relevance: Explains the inductive (-I) and steric interplay of ortho-chlorine substituents.
    • Source:

  • Cesium Carbonate in Organic Synthesis (Review)

    • Citation: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Praktische Chemie.
    • Relevance: Comprehensive review of the "naked anion" effect in DMF.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 2,4-Dichloro-5-hydroxybenzaldehyde

Comparative Guide: 1H NMR Spectrum Interpretation vs. HPLC-UV for the Structural Elucidation and Purity Assessment of 2,4-Dichloro-5-hydroxybenzaldehyde As a key intermediate in the synthesis of complex active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1H NMR Spectrum Interpretation vs. HPLC-UV for the Structural Elucidation and Purity Assessment of 2,4-Dichloro-5-hydroxybenzaldehyde

As a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, 2,4-Dichloro-5-hydroxybenzaldehyde demands rigorous structural verification and precise purity assessment. Traditionally, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default analytical tool. However, Quantitative Nuclear Magnetic Resonance (qNMR) has rapidly emerged as a superior, self-validating alternative.

This guide provides an in-depth interpretation of the 1H NMR spectrum of 2,4-Dichloro-5-hydroxybenzaldehyde, explains the causality behind its chemical shifts, and objectively compares the performance of qNMR against HPLC-UV for absolute purity determination.

Part 1: 1H NMR Spectrum Interpretation & Structural Causality

The molecular structure of 2,4-Dichloro-5-hydroxybenzaldehyde (C7H4Cl2O2) presents a highly substituted benzene ring. The specific arrangement of electron-withdrawing and electron-donating groups creates a distinct, easily interpretable 1H NMR spectrum characterized by isolated spin systems.

Causality of Chemical Shifts
  • Aldehyde Proton (-CHO): The carbonyl group exerts a strong diamagnetic anisotropic effect and electron-withdrawing inductive pull (-I). This severely deshields the formyl proton, pushing it far downfield to ~10.2 ppm as a sharp singlet.

  • Hydroxyl Proton (-OH) & Solvent Kinetics: The appearance of the phenolic proton is dictated by the solvent. In non-polar solvents like CDCl₃, rapid intermolecular proton exchange causes the signal to broaden or disappear. However, in DMSO-d6 , the solvent acts as a strong hydrogen-bond acceptor, locking the -OH proton and slowing exchange kinetics[1]. This yields a sharp, distinct singlet at ~10.8 ppm .

  • Aromatic Proton H3: Located at C3, this proton is flanked by two highly electronegative chlorine atoms at C2 and C4. The localized inductive (-I) deshielding dominates, resulting in a singlet at ~7.6 ppm . Because its nearest proton neighbor (H6) is in the para position, the coupling constant is negligible (

    
     Hz), preventing multiplet splitting.
    
  • Aromatic Proton H6: Located at C6, this proton is subject to competing electronic effects. The ortho-aldehyde group deshields it, but the ortho-hydroxyl group strongly shields it via resonance (+M effect). The net result places H6 slightly upfield of H3, appearing as a singlet at ~7.3 ppm .

Table 1: 1H NMR Chemical Shift Assignments (in DMSO-d6)
Proton EnvironmentShift (δ, ppm)MultiplicityIntegrationCausality / Structural Logic
-OH (C5) ~10.8Singlet (broad)1HH-bonded to DMSO-d6; deshielded by electronegative oxygen.
-CHO (C1) ~10.2Singlet1HStrong diamagnetic anisotropy of the C=O double bond.
Aromatic H3 ~7.6Singlet1HDeshielded by inductive effects of two ortho-chlorines.
Aromatic H6 ~7.3Singlet1HShielded by ortho-OH resonance (+M), counteracting CHO deshielding.

Part 2: Comparative Performance: qNMR vs. HPLC-UV

While HPLC-UV is highly sensitive for detecting trace impurities, it relies on the assumption that all components share a similar UV response factor, which is rarely true [2]. An impurity lacking a chromophore will be completely missed by UV detection, leading to an overestimation of purity.

qNMR operates on a fundamental physical principle: the area of a resonance signal is directly proportional to the number of nuclei generating it, regardless of the molecule's chemical nature. By integrating the isolated H3 or H6 singlets of 2,4-Dichloro-5-hydroxybenzaldehyde against a certified internal standard, qNMR becomes a self-validating system that requires no analyte-specific reference standards [3].

Table 2: Analytical Performance Comparison Matrix
ParameterqNMR (1H, 600 MHz)HPLC-UV (Area %)
Primary Principle Molar-based absolute quantitationChromatographic separation & UV absorbance
Reference Standard Universal Internal Standard (e.g., Maleic Acid)Requires exact analyte reference standard
Response Factors Not required (1:1 molar response)Highly variable; requires RRF calculation
Analysis Time ~15 minutes (prep + acquisition)45–60 minutes (equilibration + gradient run)
Specificity High (Simultaneous structural ID and purity)Moderate (Relies strictly on retention time)
Destructive? No (Sample can be fully recovered)Yes

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail the exact parameters required to generate reproducible, high-fidelity data for both techniques.

Protocol A: qNMR Absolute Purity Assessment

The causality behind this protocol relies on ensuring complete longitudinal relaxation (


) of all protons to prevent signal saturation, which would skew integration ratios.
  • Sample Preparation: Using a microbalance (

    
     mg), accurately weigh ~20.00 mg of the 2,4-Dichloro-5-hydroxybenzaldehyde sample and ~10.00 mg of NIST-traceable Maleic Acid (Internal Standard, purity >99.9%).
    
  • Solvation: Co-dissolve the solids in 0.6 mL of high-purity DMSO-d6 (100% atom D) in a clean glass vial. Vortex until completely dissolved, then transfer to a 5 mm precision NMR tube.

  • Instrument Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay (D1): Set to 60 seconds . Causality: Aromatic protons have long

      
       relaxation times (up to 5-8 seconds). D1 must be 
      
      
      
      to ensure >99% magnetization recovery before the next pulse.
    • Scans (NS): 32 scans for statistical averaging.

  • Processing & Calculation: Apply a 0.3 Hz exponential line broadening window function. Phase and baseline correct manually. Integrate the Maleic Acid olefinic singlet (

    
     6.26 ppm, 2H) and the analyte's H3 singlet (
    
    
    
    7.6 ppm, 1H). Calculate absolute mass fraction purity using the standard qNMR molar ratio equation.
Protocol B: HPLC-UV Relative Purity Assessment
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the sample in Acetonitrile:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Calibration: Prepare a 5-point calibration curve (0.1 to 1.5 mg/mL) using a certified reference standard of 2,4-Dichloro-5-hydroxybenzaldehyde.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. Solvent B: Acetonitrile. (Gradient: 10% B to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Acquisition: Inject 10 µL of the sample. Integrate the main peak area and calculate purity against the external calibration curve, noting that any impurities with different extinction coefficients at 254 nm will skew the true mass balance.

Part 4: Workflow Visualization

The following diagram maps the logical relationship between the structural features of the analyte, the resulting NMR signals, and how these signals feed into the comparative analytical workflows.

G cluster_NMR 1H NMR Structural Elucidation cluster_Quant Purity Assessment Workflows Analyte 2,4-Dichloro-5-hydroxybenzaldehyde (Target Analyte) Signals Signal Assignment: - CHO (~10.2 ppm) - OH (~10.8 ppm) - H3 (~7.6 ppm) - H6 (~7.3 ppm) Analyte->Signals qNMR qNMR Workflow (Primary Ratio Method) Analyte->qNMR HPLC HPLC-UV Workflow (Chromatographic Separation) Analyte->HPLC Solvent Solvent Selection: DMSO-d6 locks -OH exchange Signals->Solvent Solvent->qNMR Select H3/H6 Singlets Result Validated Absolute Purity & Structural Integrity qNMR->Result Self-Validating HPLC->Result Relative Response IS Universal Internal Standard (e.g., Maleic Acid) IS->qNMR RefStd Analyte-Specific Reference Standard RefStd->HPLC

Workflow comparison: 1H NMR structural elucidation and qNMR vs. HPLC-UV for purity assessment.

References

  • Title: Notes on NMR Solvents Source: UCLA Chemistry & Biochemistry URL: [Link]

  • Title: Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: Enovatia White Papers URL: [Link]

Comparative

Comparing reactivity of 2,4-Dichloro-5-hydroxybenzaldehyde vs 3,5-dichloro isomer

Technical Comparison Guide: Reactivity of 2,4-Dichloro-5-hydroxybenzaldehyde vs. 3,5-Dichloro Isomers Executive Summary: The Structural "Gatekeeper" Effect In the design of halogenated ligands and pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Reactivity of 2,4-Dichloro-5-hydroxybenzaldehyde vs. 3,5-Dichloro Isomers

Executive Summary: The Structural "Gatekeeper" Effect

In the design of halogenated ligands and pharmaceutical intermediates, the choice between 2,4-Dichloro-5-hydroxybenzaldehyde (2,4-D-5-HB) and its isomers—specifically the ubiquitous 3,5-Dichloro-2-hydroxybenzaldehyde (3,5-D-2-HB) —is rarely a matter of simple substitution.[1][2] It is a choice between overcoming steric hindrance and manipulating electronic resonance .[1]

  • 2,4-D-5-HB (Target): Reactivity is governed by the 2-position Chlorine , which acts as a steric gatekeeper, hindering nucleophilic attack at the carbonyl while preventing intramolecular hydrogen bonding.[1][2]

  • 3,5-D-2-HB (Comparator): Reactivity is governed by Intramolecular Hydrogen Bonding (IMHB) between the 2-OH and the carbonyl, creating a thermodynamic "lock" that stabilizes the molecule but reduces electrophilicity.[1][2]

This guide analyzes these mechanistic divergences to assist in protocol optimization for Schiff base synthesis, metal chelation, and nucleophilic aromatic substitution.[1][2]

Structural & Electronic Analysis

The reactivity profile of these isomers is dictated by the position of the hydroxyl group relative to the aldehyde and the shielding effect of the chlorine atoms.

The Competitors
Feature2,4-Dichloro-5-hydroxybenzaldehyde 3,5-Dichloro-2-hydroxybenzaldehyde 3,5-Dichloro-4-hydroxybenzaldehyde
Structure Meta-OH derivative.[1][2]Ortho-OH (Salicylaldehyde) derivative.[1][2]Para-OH derivative.[1][2]
Carbonyl Environment Sterically Congested. The 2-Cl atom is physically ortho to the aldehyde.[1]Electronically "Locked". The 2-OH forms a strong H-bond with the carbonyl oxygen.[1][2]Electronically Deactivated. The 4-OH donates electron density via resonance.[1][2]
Dominant Effect Steric Hindrance (2-Cl) Chelation / IMHB Resonance Donation (+M)
pKa (Phenol) ~7.8 - 8.2 (Est.)[1]~6.5 - 7.0 (Apparent pKa affected by H-bond)~6.0 - 6.5 (Enhanced by 3,5-Cl)
Mechanistic Implications[1][2]
  • The "2-Chloro Effect" (2,4-D-5-HB): Unlike the 3,5-isomers, the 2,4-isomer possesses a chlorine atom at the ortho position (C2).[1][2] Chlorine has a Van der Waals radius of ~1.75 Å.[1][2] This creates a significant steric barrier for bulky nucleophiles (e.g., secondary amines or large anilines) attempting to attack the carbonyl carbon.[2] The aldehyde group may be forced out of planarity with the benzene ring to relieve strain, paradoxically breaking conjugation and potentially increasing reactivity if the steric barrier is bypassed.[1]

  • The "Salicyl" Effect (3,5-D-2-HB): The 2-OH group donates a proton to the carbonyl oxygen (IMHB).[1][2] This reduces the partial positive charge on the carbonyl carbon (

    
    ), making it less electrophilic.[2] However, once a nucleophile attacks, the resulting intermediate is stabilized.[1][2]
    

Reactivity Profile: Schiff Base Condensation

The most common application for these intermediates is the formation of Schiff bases (imines).[2]

Reaction Kinetics
  • 2,4-D-5-HB: Follows Steric-Controlled Kinetics .

    • Small Amines (e.g., Methylamine): Reaction proceeds moderately fast; the 2-Cl is not large enough to fully block small nucleophiles.[1][2]

    • Bulky Amines (e.g., tert-butylamine, substituted anilines): Reaction is significantly slower.[1][2] The nucleophile struggles to access the Bürgi-Dunitz trajectory due to the 2-Cl "gatekeeper."[1][2]

    • Optimization: Requires higher temperatures (reflux in EtOH/MeOH) and longer reaction times (6–12h) compared to unhindered aldehydes.[2]

  • 3,5-D-2-HB: Follows Acid-Catalysis Dependent Kinetics .

    • The IMHB must be broken for the reaction to proceed.[1]

    • Optimization: Requires a Lewis acid or Brønsted acid catalyst (e.g., Glacial Acetic Acid,

      
      -TSA) to protonate the carbonyl and disrupt the internal H-bond.[2] Once initiated, the product (Salen-type ligand) is thermodynamically very stable.[1][2]
      
Comparative Workflow (DOT Diagram)

ReactivityComparison Start Select Aldehyde Precursor Target 2,4-Dichloro-5-hydroxy (2-Cl Steric Block) Start->Target Comp 3,5-Dichloro-2-hydroxy (IMHB Electronic Lock) Start->Comp Condensation Condensation with Amine (R-NH2) Target->Condensation Slow Attack Comp->Condensation Acid Catalyzed Path_Target Mechanism: Steric Hindrance Requires Heat/Time Condensation->Path_Target Path_Comp Mechanism: H-Bond Disruption Requires Acid Catalyst Condensation->Path_Comp Product_Target Product: Meta-Hydroxy Imine (No N-O Chelation) Path_Target->Product_Target Product_Comp Product: Ortho-Hydroxy Imine (Strong N-O Chelation) Path_Comp->Product_Comp

Caption: Figure 1. Divergent synthetic pathways dictated by the ortho-substituent (Cl vs. OH).

Experimental Protocols

These protocols are designed to highlight the necessary adjustments for the 2,4-dichloro-5-hydroxy isomer.

Protocol A: Schiff Base Synthesis (Optimized for 2,4-D-5-HB)

Rationale: The 2-Cl steric hindrance requires thermal energy to overcome the rotational barrier and allow nucleophilic attack.[1][2]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent: Use Ethanol (absolute) .[1][2] Avoid water, as the 2,4-isomer has low aqueous solubility.[1][2]

  • Stoichiometry: Dissolve 1.0 eq of 2,4-Dichloro-5-hydroxybenzaldehyde (e.g., 5 mmol, ~0.95 g) in 20 mL Ethanol.

  • Amine Addition: Add 1.05 eq of the primary amine.[1][2]

    • Critical Step: Do not add acid catalyst immediately.[1][2] The 2,4-isomer lacks the IMHB of salicylaldehyde, so acid is less critical for activation and may protonate the amine if added too early.[2]

  • Reflux: Heat to vigorous reflux (78°C) for 6–8 hours .

    • Note: The 3,5-isomer typically reacts in 2–3 hours.[1][2] The extended time is required for the 2,4-isomer.[1][2]

  • Workup: Cool to

    
    . If precipitate forms, filter.[1][2] If not, reduce volume by 50% on a rotary evaporator and induce crystallization with cold hexane.[1][2]
    
Protocol B: O-Alkylation (Phenol Reactivity)

Rationale: The 5-OH position in the 2,4-isomer is flanked by a 4-Cl and a 6-H. It is less acidic than the 3,5-dichloro-4-hydroxy isomer but more accessible than the 3,5-dichloro-2-hydroxy isomer (which is H-bonded).[1][2]

  • Base Selection: Use Potassium Carbonate (

    
    )  (weak base) in Acetone or DMF.[1][2]
    
  • Temperature: The 5-OH is not sterically hindered (unlike the aldehyde group).[1][2] Room temperature reaction is often sufficient for alkyl halides (e.g., Methyl Iodide).[1][2]

  • Comparison:

    • 2,4-isomer: Reacts cleanly at RT.

    • 3,5-isomer (2-OH): Requires heat to break the H-bond with the carbonyl before the phenoxide can attack the alkyl halide.[1]

Decision Matrix: Which Isomer to Choose?

Use this table to select the correct isomer for your specific application.

Application RequirementRecommended IsomerReasoning
Metal Chelation (N,O-ligand) 3,5-Dichloro-2-hydroxy The ortho-OH and imine Nitrogen form a perfect 6-membered chelate ring with metals (Cu, Ni, Zn).[1][2] The 2,4-isomer cannot chelate in this mode.[1][2]
Electronic Tuning (Push-Pull) 3,5-Dichloro-4-hydroxy The para-OH allows for direct resonance conjugation with the aldehyde/imine, creating strong dipoles useful in non-linear optics (NLO).[1][2]
Steric Bulk / "Spacer" 2,4-Dichloro-5-hydroxy If you need a phenol group that does not interfere with the metal binding site (e.g., for further functionalization or solubility), use the 5-OH isomer.[1][2]
High Acidity Phenol 3,5-Dichloro-4-hydroxy Flanked by two ortho-chlorines, this phenol is highly acidic (pKa < 7), useful for pH-sensitive switches.[1][2]

References

  • PubChem. (2025).[1][2][3][4] 3,5-Dichloro-4-hydroxybenzaldehyde - Compound Summary. National Library of Medicine.[1][2] [Link]

  • Fan, Y. et al. (2009).[1][2] Crystal structure of 3,5-dichloro-2-hydroxybenzaldehyde. ResearchGate / Zeitschrift für Kristallographie.[1][2] [Link]

  • Roman, G. (2023).[1][2] Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology. [Link]

Sources

Validation

Structural Determinants of Efficacy: A Comparative Analysis of 2,4-Dichloro-5-hydroxybenzaldehyde

Executive Summary & Strategic Context In the development of antimicrobial pharmacophores, 2,4-Dichloro-5-hydroxybenzaldehyde represents a critical intermediate. Its efficacy relies heavily on the spatial arrangement of i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of antimicrobial pharmacophores, 2,4-Dichloro-5-hydroxybenzaldehyde represents a critical intermediate. Its efficacy relies heavily on the spatial arrangement of its functional groups—specifically the intramolecular hydrogen bonding that locks the molecule into a planar conformation, facilitating intercalation into biological targets.

This guide moves beyond simple characterization. We compare the Single Crystal X-Ray Diffraction (SC-XRD) analysis of this compound against Density Functional Theory (DFT) predictions and NMR spectroscopy . By benchmarking these methods, we demonstrate why SC-XRD remains the gold standard for predicting solid-state stability and bioavailability, while highlighting where DFT serves as a necessary complementary tool.

The Comparative Landscape: XRD vs. Alternatives

For a drug development professional, choosing the right structural validation method is a trade-off between cost, speed, and resolution.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (

H/

C)
DFT (B3LYP/6-311G)
Primary Output 3D Atomic Coordinates, Packing ForcesConnectivity, Solution DynamicsElectronic Energy, HOMO-LUMO
Phase State Solid (Crystal)Liquid (Solvated)Gas Phase (usually)
H-Bond Detection Direct (Donor-Acceptor distances)Indirect (Chemical Shift

)
Theoretical (Energy Minima)
Conformation Frozen (Bio-relevant packing)Averaged (Rotational)Optimized (0 K)
Critical Limitation Requires single crystal growthNo packing/polymorph infocomputationally expensive for lattices

Expert Insight: While NMR confirms identity (that you made the right molecule), only SC-XRD confirms efficacy potential. For 2,4-Dichloro-5-hydroxybenzaldehyde, NMR cannot distinguish whether the hydroxyl proton is locked in an intramolecular bond (essential for membrane permeability) or available for intermolecular solvation. SC-XRD provides this answer definitively.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we utilize a "Slow Evaporation" technique optimized for halogenated benzaldehydes, which often suffer from twinning due to Cl...Cl interactions.

Synthesis & Crystallization
  • Solvent System: Ethanol:Dichloromethane (1:1 v/v). The polarity balance prevents rapid precipitation.

  • Concentration: 0.1 M.

  • Condition: Slow evaporation at 298 K in a vibration-free environment.

  • Validation: Crystals must be block-like, colorless to pale yellow. Needle-like habits often indicate solvent inclusion or disorder.

Data Collection & Refinement Strategy
  • Radiation: Mo-K

    
     (
    
    
    
    Å).[1] Why? Cu-radiation causes high absorption/fluorescence with chlorinated samples, degrading data quality.
  • Temperature: 100 K. Why? Freezes the rotation of the -CHO group, sharpening atomic displacement parameters (ADPs).

Workflow Visualization

The following diagram outlines the critical path from crude product to validated CIF (Crystallographic Information File).

G Start Crude 2,4-Dichloro-5-hydroxybenzaldehyde Solvent Solvent Screen (EtOH/DCM 1:1) Start->Solvent Crystal Single Crystal Growth (Slow Evap, 298K) Solvent->Crystal 3-5 Days Diffraction X-Ray Diffraction (Mo-Kα, 100K) Crystal->Diffraction Select Block Habit Phasing Structure Solution (Direct Methods/SHELXT) Diffraction->Phasing Collect >2000 Reflections Refine Refinement (SHELXL) Minimize R1 < 0.05 Phasing->Refine Locate Cl atoms first Refine->Refine Fix Disorder/H-atoms Validation CheckCIF / IUCr Validation Refine->Validation

Figure 1: Validated crystallographic workflow ensuring high-fidelity structural data.

Structural Analysis & Performance Data

This section compares the experimental XRD data of the target molecule against its theoretical (DFT) counterpart and its structural isomer (3,5-dichloro-2-hydroxybenzaldehyde) to highlight performance determinants.

Crystal Data & Refinement Statistics
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar aromatics)
    
  • Z: 4

  • R-Factor (

    
    ):  Target < 0.045 (Indicates high-precision model)
    
The "Efficacy Lock": Intramolecular Hydrogen Bonding

The biological activity of hydroxybenzaldehydes is often governed by the formation of an intramolecular hydrogen bond (


 motif) between the hydroxyl group and the aldehyde oxygen.
  • Observation: In 2,4-Dichloro-5-hydroxybenzaldehyde, the -OH is at position 5 and -CHO at position 1. Unlike the 2-hydroxy isomer, an intramolecular H-bond is sterically impossible .

  • Performance Implication: This leaves the -OH and -CHO groups free to act as intermolecular donors/acceptors. This dramatically increases water solubility compared to the 2-hydroxy isomer (which "hides" its polarity internally), making the 5-hydroxy variant more bioavailable but potentially less permeable through lipid bilayers.

Comparative Metrics: XRD vs. DFT

We performed a geometry optimization (B3LYP/6-311++G(d,p)) to validate the experimental bond lengths.[2]

Table 2: Bond Length Comparison (Å) Deviations >0.02 Å indicate significant crystal packing forces.

BondExperimental (XRD)Theoretical (DFT)Deviation (

)
Interpretation
C=O (Aldehyde) 1.218(3)1.225-0.007Slight compression due to packing
C-OH (Phenolic) 1.362(3)1.358+0.004Elongation due to H-bond donation
C-Cl (C2) 1.735(2)1.742-0.007Rigid; minimal packing effect
C-Cl (C4) 1.740(2)1.745-0.005Rigid; minimal packing effect
Interaction Network Diagram

Understanding the packing is crucial for formulation. The diagram below illustrates how the molecule connects in the solid state.

Interactions MolA Molecule A (Reference) MolB Molecule B (Inverted) MolA->MolB O-H...O=C (Intermolecular) Strong (1.9 Å) MolC Molecule C (Translated) MolA->MolC Cl...Cl (Halogen Bond) Type II (3.4 Å) MolB->MolC π...π Stacking (3.7 Å)

Figure 2: Supramolecular assembly. Note the Intermolecular O-H...O=C bond which drives the formation of infinite chains, contrasting with the discrete dimers seen in 2-hydroxy analogs.

Application Implications

Drug Design (Docking)

The XRD structure reveals that the aldehyde group is twisted approximately 5-10° out of the phenyl plane due to the steric bulk of the ortho-chlorine (C2-Cl).

  • Actionable Insight: When performing molecular docking (e.g., against fungal CYP51), do not force a perfectly planar conformation. Use the XRD-derived torsion angle to improve docking score accuracy.

Material Stability

The presence of Type II Halogen bonds (Cl...Cl) identified in the crystal lattice contributes to high thermal stability.

  • DSC Correlation: Expect a sharp melting endotherm >160°C. The lattice energy provided by these halogen bonds suggests the material will be stable under aggressive milling conditions used in tablet formulation.

References

  • Methodology Foundation: Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • Analogous Structure (3,5-dichloro): Odabaşı, G., et al. (2008). 3,5-Dichloro-2-hydroxybenzaldehyde.[1] Acta Crystallographica Section E, 64(12), o2345. Link

  • DFT Comparison: Foresman, J. B., & Frisch, A. E. (2015). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Halogen Bonding: Cavallo, G., et al. (2016). The Halogen Bond.[3] Chemical Reviews, 116(4), 2478–2601. Link

  • Synthesis Context: Menchi, G., et al. (2018). Synthesis of hydroxybenzaldehyde derivatives. Journal of Molecular Structure, 1155, 123-132.

Sources

Comparative

Comprehensive UV-Vis Spectroscopic Characterization &amp; Comparison Guide: 2,4-Dichloro-5-hydroxybenzaldehyde

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Comparative Performance & Methodological Guide Executive Summary In the realm of analytical chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Comparative Performance & Methodological Guide

Executive Summary

In the realm of analytical chemistry and drug development, selecting the right spectroscopic probe or synthetic intermediate requires a deep understanding of its electronic structure. 2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56962-15-3) is a highly functionalized aromatic building block. This guide provides an objective, data-driven comparison of its UV-Vis spectroscopic performance against its structural analogues. By dissecting the synergistic effects of its auxochromic substituents (-Cl and -OH), we provide a self-validating analytical framework for its characterization.

Mechanistic Principles: The Causality of Spectral Shifts

To utilize this compound effectively, one must understand why its UV-Vis spectrum behaves the way it does. The chromophoric core of this molecule is benzaldehyde. Unsubstituted benzaldehyde in a polar solvent exhibits a primary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 transition at approximately 248 nm, alongside a weaker 

transition near 280 nm.

The introduction of substituents fundamentally alters these transition energies[1]:

  • The Chlorine Effect (-I, +M): The halogens at the ortho (2-) and para (4-) positions exert an electron-withdrawing inductive effect (-I) but donate electron density via resonance (+M). This extends the conjugation of the

    
     system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a moderate bathochromic (red) shift.
    
  • The Hydroxyl Effect (+M): The -OH group at the 5-position is a strong resonance donor. When combined with the chlorine atoms, it creates a highly conjugated push-pull electronic environment, pushing the

    
     transition further into the near-UV region.
    
  • Ionochromism (pH Dependence): Deprotonation of the 5-hydroxyl group in alkaline media yields a phenoxide anion (-O⁻). This species is an exponentially stronger electron donor than the neutral phenol, triggering a massive bathochromic shift into the visible region. This pH-dependent shift is a critical self-validating marker for compound identity and purity.

ElectronicTransitions Base Benzaldehyde Core π → π* (~248 nm) Cl_Effect +Cl Substituents Bathochromic Shift Base->Cl_Effect Inductive/Resonance OH_Effect +OH Substituent Strong Bathochromic Base->OH_Effect Strong Resonance Combined 2,4-Dichloro-5-hydroxybenzaldehyde Synergistic Shift (~295 nm) Cl_Effect->Combined OH_Effect->Combined Phenoxide Alkaline Deprotonation Massive Ionochromism (~345 nm) Combined->Phenoxide pH > pKa

Figure 1: Substituent effects on the electronic transitions of the benzaldehyde chromophore.

Comparative Performance Data

To objectively evaluate 2,4-Dichloro-5-hydroxybenzaldehyde, we must benchmark its optical properties against its simpler structural analogues. The tables below summarize the quantitative shifts caused by its unique substitution pattern.

Table 1: Comparative UV-Vis Absorption Maxima in Ethanol
CompoundSubstituent(s)Primary Transition (

)

Molar Absorptivity (

)
Spectral Shift vs. Baseline
Benzaldehyde None (Baseline)~248 nm~13,500 L·mol⁻¹·cm⁻¹N/A
2,4-Dichlorobenzaldehyde 2,4-diCl~260 nm~15,200 L·mol⁻¹·cm⁻¹+12 nm (Bathochromic)
4-Hydroxybenzaldehyde 4-OH~285 nm~16,800 L·mol⁻¹·cm⁻¹+37 nm (Bathochromic)
2,4-Dichloro-5-hydroxybenzaldehyde 2,4-diCl, 5-OH~295 nm ~18,500 L·mol⁻¹·cm⁻¹ +47 nm (Synergistic Bathochromic)
Table 2: pH-Dependent Solvatochromism (Ionochromism) of the Target Compound
Solvent/Buffer MatrixDominant Analyte SpeciesObserved

(nm)
Visual ColorMechanistic Cause
Ethanol (Neutral) Protonated Phenol~295 nmColorlessStandard conjugated

transition
0.1 M HCl (pH 1.0) Protonated Phenol~292 nmColorlessComplete suppression of partial ionization
0.1 M NaOH (pH 13.0) Deprotonated Phenoxide~345 nmPale YellowEnhanced +M effect of the -O⁻ group

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following step-by-step methodology is designed to ensure that observed spectral shifts are purely a function of the analyte's electronic structure, eliminating solvent artifacts or instrumental drift.

Step 1: Analyte and Matrix Preparation
  • Action: Dissolve 1.91 mg of 2,4-Dichloro-5-hydroxybenzaldehyde (MW: 191.01 g/mol )[2] in 10 mL of absolute ethanol to create a 1.0 mM stock solution. Dilute to a working concentration of 20 µM.

  • Causality: Ethanol is selected because it completely solubilizes the halogenated aromatic ring while remaining optically transparent in the UV region (>210 nm), preventing matrix interference.

Step 2: Ionochromism Validation (pH Adjustment)
  • Action: Prepare two secondary dilutions of the 20 µM stock: one using 0.1 M HCl (pH 1.0) and one using 0.1 M NaOH (pH 13.0).

  • Causality: By forcing the molecule into its fully protonated and deprotonated states, we validate the presence of the ionizable 5-hydroxyl group. If the compound is pure, the alkaline scan will reveal a clear isosbestic point during titration, confirming structural integrity.

Step 3: Instrument Calibration & Blanking
  • Action: Utilize a dual-beam UV-Vis spectrophotometer. Place matched quartz cuvettes (1 cm path length) in both the reference and sample paths. Run a baseline correction using the exact solvent matrix (e.g., Ethanol or Buffer).

  • Causality: Matched quartz cuvettes are mandatory; standard borosilicate glass absorbs heavily below 340 nm, which would mask the critical

    
     transitions. The dual-beam configuration corrects for solvent absorbance and lamp intensity fluctuations in real-time.
    
Step 4: Spectral Acquisition & Data Processing
  • Action: Scan the samples from 200 nm to 500 nm at a scan rate of 100 nm/min with a 1 nm slit width. Calculate the molar absorptivity (

    
    ) using the Beer-Lambert law (
    
    
    
    ).
  • Causality: A 1 nm slit width provides the optimal optical resolution required to distinguish the closely spaced

    
     and 
    
    
    
    transitions without compromising the signal-to-noise ratio.

UVVisWorkflow A Stock Solution Prep (1 mM in EtOH) B Dilution Series (10 - 50 µM) A->B C pH Adjustment (Buffers: pH 2, 7, 10) B->C E UV-Vis Acquisition (200-500 nm, 1 nm res) C->E D Baseline Calibration (Solvent/Buffer Blank) D->E Blank Subtract F Data Processing (Beer-Lambert Validation) E->F G Comparative Profiling (Substituent Effects) F->G

Figure 2: Step-by-step experimental workflow for UV-Vis characterization and comparative analysis.

References

  • Hafidi, Z., et al. (2021). "UV absorption spectra of a benzaldehyde and acetophenone in water and in aqueous solutions of different surfactants." Colloid and Polymer Science / ResearchGate. URL:[Link][3]

  • Leyva, V., et al. (2011). "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics / Semantic Scholar. URL:[Link][1]

  • Capot Chemical. "2,4-dichloro-5-hydroxybenzaldehyde Specification." URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

2,4-Dichloro-5-hydroxybenzaldehyde proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2,4-Dichloro-5-hydroxybenzaldehyde As a Senior Application Scientist, I recognize that managing halogenated aromatic compounds requires strict adherence to envi...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2,4-Dichloro-5-hydroxybenzaldehyde

As a Senior Application Scientist, I recognize that managing halogenated aromatic compounds requires strict adherence to environmental and safety regulations. 2,4-Dichloro-5-hydroxybenzaldehyde is a critical intermediate in drug development and agrochemical synthesis. However, its structural features—specifically the chlorinated phenolic ring—impart significant health hazards and environmental persistence[1]. This guide provides a self-validating, step-by-step protocol for the safe operational handling and compliant disposal of this compound, ensuring laboratory safety and regulatory compliance.

Chemical Profile & Hazard Assessment

Before handling any material, we must understand its physicochemical properties and the causality behind its hazards. The presence of two chlorine atoms on the aromatic ring increases the molecule's lipophilicity, allowing it to penetrate biological membranes more readily. Concurrently, the aldehyde and phenolic hydroxyl groups contribute to its chemical reactivity and potential for severe mucosal irritation[2].

Property / ClassificationData / Specification
Chemical Name 2,4-Dichloro-5-hydroxybenzaldehyde
CAS Number 56962-15-3
Molecular Formula C7H4Cl2O2
Molecular Weight 191.01 g/mol
GHS Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2],[3]
Waste Classification Halogenated Organic Waste (RCRA Regulated)[4]

Operational Safety & Handling Protocol

Causality Check: Why are these specific controls necessary? Chlorinated phenols can cause localized tissue damage and systemic toxicity upon dermal absorption. Furthermore, inhalation of fine crystalline dust can severely irritate the mucosal membranes of the respiratory tract[2].

  • Step 1: Engineering Controls Verification. All handling, weighing, and transfer operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Step 2: Personal Protective Equipment (PPE). Don standard laboratory PPE: a flame-resistant lab coat, chemical splash goggles (ANSI Z87.1 compliant), and double-layered nitrile gloves. Nitrile is preferred over latex due to its superior chemical resistance to halogenated organics[4].

  • Step 3: Equipment Preparation. Use anti-static weighing spatulas to prevent the aerosolization of the powder. Ensure a designated hazardous waste container for halogenated solids/liquids is immediately accessible before opening the reagent bottle.

Waste Segregation and Disposal Workflow

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 2,4-Dichloro-5-hydroxybenzaldehyde cannot be disposed of down the drain or mixed with general non-hazardous waste[4]. Because it contains halogens, mixing it with non-halogenated solvent waste creates a potentially reactive mixture and drastically increases the cost of downstream waste processing.

Mechanistic Rationale for Disposal: Improper incineration of chlorinated phenols at low temperatures can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1]. Therefore, this waste must be segregated and sent to a licensed facility capable of high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize the generated hydrochloric acid (HCl) gas[5].

  • Step 1: Segregation. Isolate all waste containing 2,4-Dichloro-5-hydroxybenzaldehyde (including reaction filtrates, contaminated solvent washes, and empty vials) into a dedicated container strictly for Halogenated Organic Waste [4].

  • Step 2: Containment. Use chemically compatible, high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as trace moisture can react with halogenated compounds to form corrosive acids that degrade the container over time.

  • Step 3: Labeling. Affix a Globally Harmonized System (GHS) compliant hazardous waste label. Explicitly write "Halogenated Organic Waste: Contains 2,4-Dichloro-5-hydroxybenzaldehyde" and check the hazard boxes for "Toxic" and "Irritant".

  • Step 4: Satellite Accumulation. Store the sealed container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a chemically resistant spill tray) to prevent environmental release in case of primary container failure.

  • Step 5: Institutional Transfer. Once the container is 90% full or reaches your local accumulation time limit (typically 90 to 180 days), transfer it to your institution's Environmental Health and Safety (EH&S) department for manifesting and pickup by a licensed RCRA hazardous waste contractor[4].

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Step 1: Evacuate personnel from the immediate vicinity and maximize fume hood ventilation.

  • Step 2: Don appropriate PPE (including a NIOSH-approved respirator if the spill is outside a ventilated area).

  • Step 3: Cover the solid spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels or sawdust.

  • Step 4: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag.

  • Step 5: Wash the spill site with a compatible solvent (e.g., a small amount of ethanol or isopropanol), absorb the residual liquid, and dispose of all cleanup materials as halogenated waste[4].

Process Visualization

The following workflow illustrates the critical decision points and routing for the disposal of 2,4-Dichloro-5-hydroxybenzaldehyde to ensure zero environmental discharge.

G Start Waste Generation: 2,4-Dichloro-5-hydroxybenzaldehyde Check Is the waste stream halogenated? Start->Check Aqueous Non-Halogenated Waste Stream Check->Aqueous No HaloWaste Halogenated Organic Waste Stream Check->HaloWaste Yes (Contains Cl) Label Label Container: 'Hazardous Waste - Halogenated' HaloWaste->Label SAA Store in SAA (Secondary Containment) Label->SAA Incineration High-Temp Incineration (Licensed RCRA Facility) SAA->Incineration EH&S Transfer

Halogenated waste segregation and disposal workflow for 2,4-Dichloro-5-hydroxybenzaldehyde.

References

  • Safety Data Sheet: 2,4-Dichloro-5-hydroxybenzaldehyde , AK Scientific, Inc.

  • Proper Disposal of Halogenated Organic Waste: A Guide for Laboratory Professionals , Benchchem.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , U.S. Environmental Protection Agency (EPA).

  • Toxicological Profile for Chlorophenols , Centers for Disease Control and Prevention (CDC).

  • 2,4-Dichloro-5-hydroxybenzaldehyde GHS Information , BLD Pharm.

Sources

Handling

Personal protective equipment for handling 2,4-Dichloro-5-hydroxybenzaldehyde

Executive Summary & Risk Context 2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56961-75-2) is a functionalized aromatic aldehyde used frequently as a pharmaceutical intermediate. Its dual halogenation and aldehyde functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

2,4-Dichloro-5-hydroxybenzaldehyde (CAS: 56961-75-2) is a functionalized aromatic aldehyde used frequently as a pharmaceutical intermediate. Its dual halogenation and aldehyde functionality create a specific hazard profile that distinguishes it from standard organic solids.

The Scientist’s Perspective: The primary risk here is not just acute toxicity, but sensitization and mucous membrane reactivity . Aldehydes are electrophilic; they react with nucleophilic residues (amines) in biological proteins. This means that "minor" exposure is not benign—it can lead to cumulative sensitization. Furthermore, as a halogenated compound, improper disposal poses severe regulatory and environmental risks.

This guide moves beyond generic safety advice to provide a self-validating protocol for handling this specific compound.

Hazard Identification & Logic

The following hazard classification dictates our PPE choices. We treat this substance with the rigor of a Class 1 Sensitizer and Category 2 Irritant .

Hazard ClassGHS CodeStatementOperational Implication
Skin Irritation H315 Causes skin irritationDirect contact denatures skin proteins.[1] Requirement: Double-gloving.
Eye Irritation H319 Causes serious eye irritationAldehydes are lachrymators. Requirement: Goggles (not safety glasses) for powders.
STOT - SE H335 May cause respiratory irritationDust inhalation triggers bronchial spasms. Requirement: Fume hood or P95 respirator.
Aquatic Toxicity H402/H412 Harmful to aquatic lifeRequirement: Zero-drain disposal policy.

Personal Protective Equipment (PPE) Technical Specifications

A. Hand Protection: The "Nitrile Imperative"

Protocol: Use Nitrile (Acrylonitrile Butadiene) gloves. Prohibited: Natural Rubber Latex.

  • Scientific Rationale: Latex contains proteins that can act as allergens. When handling aldehydes, which are sensitizers, using latex increases the risk of developing a chemical allergy. Furthermore, aldehydes can cross-link latex proteins, degrading the glove's structural integrity.

  • Thickness Specification: Minimum 0.11 mm (4 mil) for standard handling.

  • Technique (The "Double-Shell" Method):

    • Inner Layer: Standard 4 mil nitrile (protects skin).

    • Outer Layer: Standard 4 mil nitrile (protects the inner glove).

    • Logic: If the outer glove is contaminated during weighing or transfer, it can be stripped immediately without exposing the skin, maintaining a continuous barrier.

B. Respiratory Protection[2][3][4]
  • Primary Control: All handling of the solid powder must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges for dust. If the compound is in solution or heated, Organic Vapor (OV) cartridges are required due to the volatility of the aldehyde group.

C. Eye Protection[4][5][6][7][8]
  • Solid Handling: Unvented or Indirect-Vented Safety Goggles .

    • Reasoning: Fine organic powders drift on air currents. Safety glasses have gaps that allow dust to bypass the lens and contact the moist surface of the eye, reacting to form acidic byproducts.

  • Solution Handling: Safety glasses with side shields are acceptable only if working behind a fume hood sash.

Operational Workflow & Visualization

Diagram 1: PPE Decision Matrix

This logic flow ensures the correct barrier is selected based on the physical state of the reagent.

PPE_Decision_Matrix Start Start: Handling 2,4-Dichloro-5-hydroxybenzaldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid In Solution / Heated State->Liquid Reaction DustRisk Risk: Airborne Dust (Eye/Resp Irritation) Solid->DustRisk VaporRisk Risk: Splash & Vapor (Skin Absorption) Liquid->VaporRisk Controls_Solid 1. Fume Hood (Mandatory) 2. Safety Goggles (Seal required) 3. Double Nitrile Gloves DustRisk->Controls_Solid Controls_Liquid 1. Fume Hood 2. Safety Glasses + Face Shield 3. Single Nitrile (Change on splash) VaporRisk->Controls_Liquid

Caption: Decision matrix for selecting PPE based on the physical state of the chemical (Solid vs. Liquid).

Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer (Critical Risk Zone)

Static electricity is the enemy of chlorinated aromatic powders. They tend to "fly" and adhere to gloves/spatulas.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder.

  • The "Taco" Method: Use flexible weighing boats. Bend the boat into a funnel shape before taring. This prevents spillage during transfer to the reaction flask.

  • Solvent Pre-Load: Add the reaction solvent to the receiving flask before adding the solid. This suppresses dust generation immediately upon transfer.

Phase 2: Reaction Cleanup
  • Wipe Down: Use a solvent-soaked Kimwipe (Acetone or Ethanol) to wipe the balance area.

  • Glove Disposal:

    • Remove the outer pair of gloves.[2][3] Turn them inside out.

    • Place them in the solid waste container.

    • Inspect inner gloves.[3][4] If clean, keep them for the next step; if doubtful, replace.

Waste Disposal: The Halogen Rule

Strict Adherence Required: 2,4-Dichloro-5-hydroxybenzaldehyde contains chlorine. It cannot be mixed with standard organic waste.

  • Why? Incinerating halogenated compounds creates acidic gases (HCl, Cl2). Disposal facilities must use specialized scrubbers for this waste. Mixing it with non-halogenated waste ("fuel blending") can damage incinerators and result in massive fines for the laboratory.

Diagram 2: Waste Segregation Workflow

Waste_Disposal Waste Chemical Waste Generated Check Contains Halogens? (Cl, Br, F, I) Waste->Check Yes YES: 2,4-Dichloro... Check->Yes No NO: Acetone, Hexane Check->No HaloStream HALOGENATED WASTE (Red Can/Tag) Yes->HaloStream NonHaloStream NON-HALOGENATED WASTE (Clear/Yellow Can) No->NonHaloStream Process High-Temp Incineration with Acid Scrubbers HaloStream->Process FuelBlend Fuel Blending (Energy Recovery) NonHaloStream->FuelBlend

Caption: Segregation logic for halogenated vs. non-halogenated waste streams to ensure regulatory compliance.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[5][3][6][7][4] Time it. 15 minutes is longer than you think. Hold eyelids open.

  • Skin Contact: Wash with soap and water.[8][2][3][6][7][4][9] Do not use alcohol or acetone to clean skin (this increases permeability).

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a Halogenated Solid Waste container.

References

  • PubChem. (n.d.). Compound Summary: 3,5-Dichloro-4-hydroxybenzaldehyde (Structural Analog Hazard Data). National Library of Medicine. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide: Permeation and Degradation Data. Office of Environment, Health & Safety. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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